Ethyl 3-bromo-2-(bromomethyl)propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215249. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-(bromomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSCTYSHDIGNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309737 | |
| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58539-11-0 | |
| Record name | 58539-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Bromo-2-(bromomethyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethyl 3-bromo-2-(bromomethyl)propionate chemical properties
An In-Depth Technical Guide to Ethyl 3-bromo-2-(bromomethyl)propionate: Properties, Synthesis, and Applications
Introduction
This compound is a versatile bifunctional reagent that has garnered significant interest among researchers and synthetic chemists. Its structure, featuring two primary bromide leaving groups and an ethyl ester moiety, makes it an invaluable building block for introducing complex functionalities and constructing diverse molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate. By delving into the causality behind its reactivity and providing validated protocols, this document serves as a technical resource for leveraging this compound in advanced organic synthesis.
Chemical Identity and Physicochemical Properties
The unique reactivity of this compound stems from its specific molecular structure. Accurate identification and understanding of its physical properties are paramount for its effective use in experimental settings.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification of chemical compounds is crucial for scientific communication and safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | ethyl 3-bromo-2-(bromomethyl)propanoate[1] |
| CAS Number | 58539-11-0[1][2][3][4][5] |
| Molecular Formula | C₆H₁₀Br₂O₂[1][2][3][5] |
| Molecular Weight | 273.95 g/mol [1][2][3][5] |
| Synonyms | 3-Bromo-2-(bromomethyl)propionic Acid Ethyl Ester[3][6][7] |
| InChI Key | GKSCTYSHDIGNGC-UHFFFAOYSA-N[1][3] |
| SMILES | CCOC(=O)C(CBr)CBr[1][3] |
| MDL Number | MFCD00034154[1][2] |
Physicochemical Data
The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data below has been compiled from various chemical suppliers and databases, representing typical specifications for this compound.
| Property | Value |
| Appearance | Colorless to pale yellow, red, or green clear liquid[3][6] |
| Boiling Point | 90 °C @ 0.5 mmHg[2][4][6][8][9] |
| Density | 1.721 g/mL at 25 °C[2][6][8][9] |
| Refractive Index (n²⁰/D) | 1.497[4][6][8] |
| Purity | >97.0% (GC)[3] |
Synthesis and Reactivity
Synthesis of this compound
The compound is typically synthesized from diethyl malonate through a sequence of hydroxymethylation, bromination, and decarboxylative esterification. A more direct laboratory method involves the esterification of the corresponding carboxylic acid.[10] The rationale for this multi-step approach is to build the carbon skeleton first and then introduce the reactive bromine atoms, which might not be stable under the initial reaction conditions.
This protocol describes a standard Fischer esterification, a reliable and well-understood method for converting carboxylic acids to esters. The use of a strong acid catalyst like sulfuric acid is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-(bromomethyl)propanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1-0.2 eq, as catalyst).
-
Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution may cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product is then purified by vacuum distillation (boiling point ~90 °C at 0.5 mmHg) to yield the final product as a clear liquid.[2][4]
Caption: Synthesis workflow for this compound.
Core Reactivity: A Gateway to Functional Molecules
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two primary bromides are excellent leaving groups, making them susceptible to nucleophilic substitution. This bifunctionality allows for the construction of cyclic systems or the introduction of two distinct side chains.
A particularly important transformation is its conversion into ethyl 2-(bromomethyl)acrylate, a valuable monomer for functional polymers. This reaction proceeds via an E2 elimination mechanism, where a non-nucleophilic base abstracts the acidic α-proton to the ester, leading to the formation of a double bond and the expulsion of a bromide ion.
Caption: Elimination reaction to form a key acrylate monomer.
Applications in Research and Development
The unique structure of this compound makes it a strategic starting material in several fields.
-
Pharmaceutical Synthesis: As a bifunctional electrophile, it is used to construct heterocyclic scaffolds, which form the core of many therapeutic agents. Its ability to react with dinucleophiles (e.g., diamines, amino thiols) in a single step to form medium-sized rings is a key advantage in building complex molecular libraries for drug screening.[2][10]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on heterocyclic chemistry, where this reagent serves as a versatile building block.[9][10]
-
Materials Science: The conversion to ethyl 2-(bromomethyl)acrylate provides a monomer that can be polymerized to create materials with reactive "handles" (the bromomethyl groups). These functional polymers can be subsequently modified, for example, by grafting other polymers or attaching biomolecules, leading to advanced materials for coatings, sensors, or drug delivery systems.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the ethyl methyl protons (~1.3 ppm), a quartet for the ethyl methylene protons (~4.2 ppm), a multiplet for the central methine proton (~3.0-3.3 ppm), and a set of multiplets for the two diastereotopic methylene protons of the bromomethyl groups (~3.6-3.9 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the ester carbonyl, the ethyl group carbons, and the three carbons of the propionate backbone.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive indicator of its identity.[11]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate caution.
Hazard Identification
The compound is classified with the following GHS hazards:
The signal word associated with this compound is "Warning".[1][12]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Storage
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][13] Keep the container tightly closed and store locked up.[12]
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is rooted in its bifunctional nature. The presence of two reactive primary bromides and an ester group provides synthetic chemists with a reliable tool for creating a wide array of complex molecules, from heterocyclic drug candidates to functionalized polymers. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development.
References
- 1. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 58539-11-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 58539-11-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. Buy this compound | 58539-11-0 [smolecule.com]
- 11. spectrabase.com [spectrabase.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Ethyl 3-bromo-2-(bromomethyl)propionate: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of ethyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent crucial for the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, outlines robust characterization methods, and explores its applications as a key building block in the creation of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is a halogenated ester with the chemical formula C₆H₁₀Br₂O₂. Its molecular structure, featuring two primary bromine atoms and an ethyl ester moiety, makes it a valuable intermediate for introducing a substituted propionate backbone into a target molecule. The presence of two reactive centers allows for a range of subsequent chemical transformations, including the formation of cyclic structures and the introduction of diverse functionalities.
The precise molecular weight of this compound is 273.95 g/mol .[1][2][3][4] A summary of its key physicochemical properties is presented in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1][3][4] |
| Molecular Weight | 273.95 g/mol | [1][2][3][4] |
| CAS Number | 58539-11-0 | [3] |
| Appearance | Colorless to pale yellow/red liquid | [1][3] |
| Boiling Point | 90 °C at 0.5 mmHg | [2] |
| Density | 1.721 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.497 | |
| Solubility | Soluble in organic solvents such as ethanol and ether. | [2] |
Synthesis Protocol: A Self-Validating Approach
While several routes can be envisioned for the synthesis of this compound, a robust and scalable method involves the hydrobromination of ethyl 2-(bromomethyl)acrylate. This two-step process, starting from the commercially available ethyl 2-(hydroxymethyl)acrylate, ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Step 1: Synthesis of Ethyl 2-(bromomethyl)acrylate
The initial step involves the conversion of the hydroxyl group in ethyl 2-(hydroxymethyl)acrylate to a bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.
Experimental Workflow for Ethyl 2-(bromomethyl)acrylate Synthesis
Caption: Workflow for the synthesis of the intermediate, Ethyl 2-(bromomethyl)acrylate.
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-(hydroxymethyl)acrylate (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The PBr₃ is the brominating agent of choice due to its high reactivity with primary alcohols and the straightforward workup of the phosphorus-containing byproducts.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours. The low temperature is maintained to minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(bromomethyl)acrylate as a colorless to pale yellow liquid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
The second step involves the addition of hydrogen bromide (HBr) across the double bond of ethyl 2-(bromomethyl)acrylate.
Experimental Workflow for Final Product Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolve the crude ethyl 2-(bromomethyl)acrylate (1 equivalent) from the previous step in a minimal amount of a suitable solvent like carbon tetrachloride or glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.1 equivalents) dropwise. The electrophilic addition of HBr to the alkene is a classic and efficient method for hydrohalogenation.
-
After the addition, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization and Quality Control: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed. This multi-faceted approach provides a self-validating system for quality control.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), the methine proton (CH), and the two diastereotopic methylene protons (CH₂Br). |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbon, the ethyl group carbons, the methine carbon, and the two brominated methylene carbons. |
| GC-MS | Purity Assessment and Molecular Weight Confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (or characteristic fragments) consistent with the expected molecular weight. |
| FT-IR | Functional Group Identification | Characteristic absorption bands for the C=O stretch of the ester, C-O stretch, and C-Br stretch. |
Applications in Drug Development: A Versatile Building Block
This compound serves as a valuable intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature allows it to be a key component in the construction of complex molecular architectures.
One significant application is in the synthesis of cyclic compounds and molecules with a 1,3-disubstituted propane backbone. For instance, it can be used as an alkylating agent in malonic ester synthesis to create substituted carboxylic acids.[5]
A particularly relevant application in drug discovery is in the synthesis of analogs of neurotransmitters, such as γ-aminobutyric acid (GABA) uptake inhibitors. The backbone of this compound can be used to construct the core of molecules that modulate the activity of GABA transporters. The anticonvulsant drug tiagabine is an example of a marketed GABA uptake inhibitor.[6]
The following diagram illustrates a representative synthetic pathway where this compound is used to synthesize a substituted piperidine ring, a common scaffold in central nervous system (CNS) active drugs.
Illustrative Synthetic Application
Caption: Representative scheme for the use of this compound in synthesizing a piperidinone scaffold.
In this illustrative pathway, the primary amine displaces one of the bromides in an intermolecular nucleophilic substitution, followed by an intramolecular cyclization where the newly formed secondary amine attacks the other electrophilic carbon, displacing the second bromide to form the piperidinone ring. Subsequent hydrolysis of the ester can yield the corresponding carboxylic acid, a common functional group in many active pharmaceutical ingredients.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-bromo-2-(bromomethyl)propionate: Structure, Synthesis, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 3-bromo-2-(bromomethyl)propionate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis. Its unique structural motif, featuring two primary bromide atoms and an ethyl ester functionality, makes it a valuable building block for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core attributes of this compound, from its fundamental physicochemical properties to its applications in the synthesis of bioactive molecules and functional materials. As a Senior Application Scientist, the aim of this document is to not only present established protocols but also to provide insights into the causality behind experimental choices, thereby empowering fellow scientists to leverage the full potential of this reagent in their research endeavors.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₁₀Br₂O₂, is a halogenated ester that serves as a potent alkylating agent in a variety of chemical transformations. A thorough understanding of its structural and physical characteristics is paramount for its effective utilization in the laboratory.
The molecular structure of this compound is characterized by a propionate backbone substituted with two bromomethyl groups at the 2-position and a bromine atom at the 3-position. The presence of two reactive C-Br bonds is central to its utility as a synthetic intermediate.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-bromo-2-(bromomethyl)propanoate | --INVALID-LINK-- |
| CAS Number | 58539-11-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀Br₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 273.95 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 90 °C at 0.5 mmHg | --INVALID-LINK-- |
| Density | 1.721 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.497 | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like ethanol and ether. | --INVALID-LINK-- |
Synthesis of this compound: A Proposed Protocol
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2,2-dibromomalonate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve diethyl malonate (1.0 equiv) in carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Add bromine (2.0 equiv) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2,2-dibromomalonate.
Step 2: Synthesis of 2-bromo-2-(bromomethyl)malonic acid
-
To a solution of diethyl 2,2-dibromomalonate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of lithium aluminum hydride (LiAlH₄) (2.0 equiv) in THF dropwise.
-
After the addition, allow the mixture to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Acidify the filtrate with concentrated hydrochloric acid and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-bromo-2-(bromomethyl)malonic acid.
Step 3: Synthesis of 3-bromo-2-(bromomethyl)propionic acid
-
Heat the crude 2-bromo-2-(bromomethyl)malonic acid from the previous step at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude 3-bromo-2-(bromomethyl)propionic acid can be purified by recrystallization or used directly in the next step.
Step 4: Synthesis of this compound
-
In a round-bottom flask, dissolve 3-bromo-2-(bromomethyl)propionic acid (1.0 equiv) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Spectroscopic Characterization
¹H NMR (Predicted):
-
δ 4.2 ppm (q, 2H): The quartet corresponds to the methylene protons of the ethyl group, split by the adjacent methyl protons.
-
δ 3.7-3.9 ppm (m, 5H): This complex multiplet is expected for the methine proton at the 2-position and the two diastereotopic methylene protons of the bromomethyl groups.
-
δ 1.3 ppm (t, 3H): The triplet represents the methyl protons of the ethyl group, split by the adjacent methylene protons.
¹³C NMR (Predicted):
-
δ ~168 ppm: Carbonyl carbon of the ester.
-
δ ~62 ppm: Methylene carbon of the ethyl group.
-
δ ~45 ppm: Methine carbon at the 2-position.
-
δ ~35 ppm: Methylene carbons of the bromomethyl groups.
-
δ ~14 ppm: Methyl carbon of the ethyl group.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of its two primary alkyl bromide functionalities. These groups are excellent electrophiles and are susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. The steric accessibility of the primary carbons and the good leaving group ability of the bromide ion favor this pathway.
Diagram 3: General Sₙ2 Reaction Mechanism
Caption: Generalized Sₙ2 displacement on the bromomethyl group.
This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, leading to the formation of diverse molecular scaffolds. The bifunctional nature of the molecule also opens up possibilities for intramolecular cyclization reactions to form various heterocyclic systems.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in the synthesis of biologically active molecules and complex organic structures. Its ability to introduce a three-carbon unit with versatile functional handles makes it particularly useful in medicinal chemistry and materials science.
Synthesis of Ethyl 2-(bromomethyl)acrylate: A Key Monomer
A significant application of this compound is its use as a precursor for the synthesis of Ethyl 2-(bromomethyl)acrylate. This α-bromoacrylate is a valuable monomer in the preparation of functionalized polymers and is also an intermediate in the synthesis of aza inhibitors of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making it a target for the development of novel antimicrobial agents.
The synthesis involves an elimination reaction, where a base is used to remove HBr from the starting material.
Diagram 4: Synthesis of Ethyl 2-(bromomethyl)acrylate
Caption: Elimination reaction to form a key acrylate monomer.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of this compound with primary amines can lead to the formation of various nitrogen-containing heterocycles. For instance, reaction with a primary amine can initially lead to a double N-alkylation to form a substituted piperidine derivative. The reaction proceeds through a stepwise Sₙ2 mechanism.
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add a primary amine (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-substituted piperidine derivative.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant. --INVALID-LINK--
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its ability to undergo a variety of chemical transformations, including nucleophilic substitutions and eliminations, allows for the construction of a wide array of complex molecules. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, its reactivity profile, and key applications. It is our hope that this in-depth technical resource will serve as a valuable tool for researchers and scientists, enabling them to effectively and safely utilize this powerful reagent in their synthetic endeavors.
Ethyl 3-bromo-2-(bromomethyl)propionate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2-(bromomethyl)propionate
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a valuable bifunctional alkylating agent and a key building block in advanced organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and agrochemical research.[1] Its structure, featuring two distinct bromine atoms, allows for sequential and selective reactions, making it a versatile intermediate. This guide provides a comprehensive overview of the core synthetic strategies for this compound, focusing on the mechanistic principles, a detailed experimental protocol, safety and handling procedures, and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and application of this compound.
Introduction and Strategic Importance
This compound, with the chemical formula (BrCH₂)₂CHCO₂C₂H₅, is a propanoate ester containing two primary bromide functional groups.[2] This arrangement provides two electrophilic centers, enabling its use in a variety of synthetic transformations, including the formation of heterocyclic compounds and as a precursor for α-methylene-γ-butyrolactones, a class of compounds investigated for their potential antitumor activity.[3] The strategic placement of the bromine atoms on adjacent carbons (the 2 and 3 positions of the propionate backbone) dictates its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is essential for its handling and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Br₂O₂ | [4][5] |
| Molecular Weight | 273.95 g/mol | [2][4] |
| Appearance | Colorless to reddish-green clear liquid | [6][7] |
| Boiling Point | 90 °C at 0.5 mmHg | [2][6][8] |
| Density | 1.721 g/mL at 25 °C | [2][6][8] |
| Refractive Index (n²⁰/D) | 1.497 | [2][6][8] |
| SMILES | CCOC(=O)C(CBr)CBr | [4][5] |
| InChIKey | GKSCTYSHDIGNGC-UHFFFAOYSA-N | [4][5] |
Synthetic Strategies: A Mechanistic Overview
The most logical and widely referenced synthetic approach to α,γ-disubstituted propionates of this nature begins with diethyl malonate. This strategy leverages the high acidity of the methylene protons in the malonic ester, facilitating sequential alkylations before a final decarboxylation step to yield the propionate backbone.
Primary Synthesis Pathway: The Malonic Ester Route
This robust pathway involves three conceptual stages: bis-alkylation of diethyl malonate, substitution of the introduced functional groups with bromide, and finally, selective decarboxylation. A common and efficient method combines these steps by reacting diethyl malonate with formaldehyde in the presence of hydrobromic acid.
The causality behind this choice of reagents is as follows:
-
Diethyl Malonate: Serves as the carbon backbone precursor. Its activated methylene group is readily deprotonated, forming a nucleophilic enolate that is central to the C-C bond-forming steps.[9]
-
Formaldehyde (or Paraformaldehyde): Acts as the electrophile for introducing the hydroxymethyl groups onto the malonate central carbon. This reaction is typically base-catalyzed.[10]
-
Hydrobromic Acid (HBr): Plays a dual role. It acts as the bromine source to convert the intermediate diol (diethyl bis(hydroxymethyl)malonate) into the corresponding dibromide via an SN2-type reaction. Secondly, the acidic and thermal conditions promote the hydrolysis of one of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative to afford the final propionate structure.[3]
The overall workflow for this synthetic approach is outlined below.
Caption: Overall synthetic workflow from diethyl malonate.
Reaction Mechanism
The transformation proceeds through several key mechanistic steps, which validate the choice of reagents and conditions.
Caption: Core mechanistic pathway for the synthesis.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established principles of malonic ester chemistry and bromination reactions.[3][10] Caution! This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and irritating chemicals.[11]
Reagents and Equipment
| Reagent | CAS No. | Amount | Molar Eq. |
| Diethyl Malonate | 105-53-3 | 160.17 g (1.0 mol) | 1.0 |
| Paraformaldehyde | 30525-89-4 | 66.0 g (2.2 mol) | 2.2 |
| Hydrobromic Acid (48%) | 10035-10-6 | ~500 mL (~4.4 mol) | ~4.4 |
| Diethyl Ether | 60-29-7 | As needed | - |
| Saturated NaHCO₃ soln. | 144-55-8 | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | As needed | - |
Equipment: 2-L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, and a vacuum distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup: Equip a 2-L three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Charge the flask with diethyl malonate (1.0 mol) and paraformaldehyde (2.2 mol).
-
Addition of HBr: In a fume hood, slowly add 48% hydrobromic acid (~4.4 mol) to the stirred mixture via the dropping funnel over 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a steady reflux (approx. 85-95 °C) using a heating mantle. Maintain the reflux for 10-12 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. During this phase, the intermediate diol is formed, brominated, and decarboxylation occurs.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel and dilute with 500 mL of cold water. Extract the aqueous phase with diethyl ether (3 x 200 mL).
-
Washing: Combine the organic extracts and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with 200 mL of brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.[12]
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 90 °C under 0.5 mmHg vacuum.[2] The pure product should be a colorless liquid.
Characterization and Quality Control
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the ethyl -CH₃, a quartet for the ethyl -OCH₂-, and complex multiplets for the -CH(CH₂Br)₂ backbone protons.
-
¹³C NMR (CDCl₃, 101 MHz): Key resonances should appear for the carbonyl carbon (C=O) around 168-170 ppm, the methine carbon (-CH), the two methylene carbons (-CH₂Br), and the ethyl group carbons.[12]
-
FTIR (neat, cm⁻¹): A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. C-Br stretching vibrations will appear in the fingerprint region (typically 500-650 cm⁻¹).[12]
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[5]
Safety and Handling
This compound and its precursors are hazardous materials requiring strict safety protocols.
-
Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile or neoprene gloves, and a flame-resistant lab coat.[11][13] All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge.[13] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11][14]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Applications in Research and Development
The synthetic utility of this compound stems from its bifunctional nature. It is a powerful intermediate for:
-
Synthesis of Heterocycles: It can be used to construct various ring systems by reacting with dinucleophiles (e.g., diamines, ureas, thioureas).
-
Precursor to Functionalized Acrylates: Dehydrobromination of this compound can yield Ethyl 2-(bromomethyl)acrylate, a valuable monomer and reagent in its own right, used in Reformatsky-type reactions and polymer synthesis.[3][16][17]
-
Pharmaceutical Scaffolding: It serves as a building block for introducing the C₃-propionate fragment with reactive handles into larger, more complex molecules targeted for drug discovery programs.[1]
Conclusion
The synthesis of this compound via the malonic ester pathway represents a reliable and scalable method for producing this versatile chemical intermediate. A thorough understanding of the reaction mechanism, adherence to the detailed experimental protocol, and strict observation of safety procedures are paramount for a successful and safe synthesis. The utility of this compound as a building block in the synthesis of pharmaceuticals and other high-value chemicals ensures its continued importance in the field of organic chemistry.
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. This compound 98 58539-11-0 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. chembk.com [chembk.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 58539-11-0 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-bromo-2-(bromomethyl)propionate
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl 3-bromo-2-(bromomethyl)propionate (CAS No. 58539-11-0). Moving beyond a simple recitation of safety data sheet (SDS) information, this document synthesizes the data with practical, field-proven insights to ensure a self-validating system of safety in the laboratory.
Compound Identification and Physicochemical Profile
This compound is a halogenated organic ester commonly utilized as an intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its bifunctional nature, containing two bromine atoms, makes it a versatile but reactive alkylating agent. Understanding its physical properties is the first step in a robust risk assessment.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58539-11-0 | [1][2][3] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1][3][4] |
| Molecular Weight | 273.95 g/mol | [1][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.721 g/mL at 25 °C | [1][3][5] |
| Boiling Point | 90 °C at 0.5 mmHg | [1][3][5] |
| Refractive Index | n20/D 1.497 | [3][5] |
| Synonyms | Ethyl 1,3-dibromopropane-2-carboxylate, 3-Bromo-2-bromomethyl-propionic acid ethyl ester |[2] |
The density of this compound is significantly greater than water. This is a critical insight, as it implies that in the event of a spill, vapors may accumulate in low-lying areas, and runoff could contaminate drains if not properly contained.[6]
Hazard Identification and Toxicological Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][4] The primary hazards are related to its irritant properties, which are a direct consequence of its chemical reactivity as an alkylating agent. The two bromo- substituents create electrophilic carbon centers, making the molecule reactive towards nucleophiles present in biological tissues, such as amino and sulfhydryl groups in proteins, leading to cellular damage and an inflammatory response.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Code |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |
The "Warning" signal word associated with these classifications underscores the need for diligent adherence to safety protocols.[2] While no data is available on long-term exposure effects like carcinogenicity or reproductive toxicity, the absence of data necessitates a conservative approach, treating the compound with the utmost care to minimize any potential for chronic health impacts.[6]
Risk Assessment and Control Measures: A Self-Validating Workflow
A dynamic risk assessment is paramount before any laboratory work begins. The following workflow provides a self-validating system to ensure all hazards are identified and mitigated.
Caption: Risk Assessment Workflow for Handling the Compound.
Engineering Controls
The primary engineering control is a certified chemical fume hood.[7] This is non-negotiable due to the compound's potential to cause respiratory irritation (H335).[2] The fume hood ensures that any vapors are contained and exhausted away from the user.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling the compound.[2][6]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[6]
-
Respiratory Protection : If work must be conducted outside of a fume hood (a scenario that should be avoided), a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK per EN 14387) is necessary.[6]
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure.
Protocol 1: Laboratory Handling
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure the work area is clean and uncluttered.
-
Verify that an appropriate spill kit and emergency contact numbers are readily accessible.
-
Don all required PPE (goggles, lab coat, gloves).
-
-
Aliquotting and Dispensing :
-
Handle the compound exclusively within the fume hood.
-
Use glass or other compatible labware.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to minimize vapor release.[2]
-
-
Post-Procedure Cleanup :
Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Emergency Response Flowchart for Exposure and Spills.
Protocol 2: First-Aid Measures [2][6]
-
If Inhaled (H335) : Immediately move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
If on Skin (H315) : Take off all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[2][8] If skin irritation persists, seek medical attention.[2]
-
If in Eyes (H319) : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6][8] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed : Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Protocol 3: Accidental Release Measures [6]
-
Evacuation & Ventilation : Ensure adequate ventilation.[6] For large spills, evacuate personnel to a safe area.[6]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]
-
Cleanup :
-
Wear full PPE, including respiratory protection if necessary.
-
For small spills, contain the spillage and then collect it with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).
-
Place the absorbed material into a suitable, labeled, and sealed container for disposal.[6][9]
-
-
Decontamination : Clean the spill area thoroughly.
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment and ensuring environmental protection.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be a designated, locked cabinet or room suitable for hazardous materials.[2]
-
Disposal : This material and its container must be disposed of as hazardous waste.[2] All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of it down the drain.[6] Contaminated packaging should be treated as unused product.[6]
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 58539-11-0 [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of Ethyl 3-bromo-2-(bromomethyl)propionate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-2-(bromomethyl)propionate is a cornerstone bifunctional electrophile in modern organic synthesis. Possessing two primary carbon-bromine bonds with distinct steric environments, this reagent offers a versatile platform for constructing complex molecular architectures, particularly functionalized carbocycles and heterocycles. This guide provides a detailed mechanistic analysis of its reactivity, showcases its application through field-proven protocols, and offers insights into experimental design and best practices for its use. By understanding the causal principles behind its reactivity, researchers can unlock its full potential as a powerful building block in the synthesis of novel chemical entities.
Introduction & Physicochemical Profile
This compound, with the chemical formula C₆H₁₀Br₂O₂, is a halogenated organic ester recognized for its utility as a synthetic intermediate.[1] Its structure features a propionate backbone substituted with two reactive bromomethyl groups, rendering it a potent bifunctional alkylating agent.[2] This dual reactivity is the foundation of its synthetic versatility, enabling sequential or simultaneous reactions to build molecular complexity.
Chemical Structure
The molecule's IUPAC name is ethyl 3-bromo-2-(bromomethyl)propanoate.[3] The core structure consists of an ethyl ester of a three-carbon propanoic acid chain. The central carbon (C2) is chiral and bears a bromomethyl group, while the terminal carbon (C3) is also attached to a bromine atom. This arrangement of two primary alkyl bromides is crucial to its reactivity profile.
Physicochemical & Spectroscopic Data
A summary of the key physical and chemical properties is essential for experimental planning, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂O₂ | [4] |
| Molecular Weight | 273.95 g/mol | [3] |
| Appearance | Colorless to light-colored liquid | [5] |
| Density | 1.721 g/mL at 25 °C | [4][6] |
| Boiling Point | 90 °C at 0.5 mmHg | [4][6] |
| Refractive Index (n20/D) | 1.497 - 1.50 | [4][7] |
| CAS Number | 58539-11-0 | [3] |
Spectroscopic Signature:
-
¹H NMR: Protons on the bromomethyl groups (CH₂Br) are expected to appear as diastereotopic multiplets due to the adjacent chiral center. The methine proton (CH) will also be a multiplet, coupled to the adjacent methylene groups. The ethyl ester will show a characteristic quartet (OCH₂) and triplet (CH₃).
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons bearing bromine atoms, the methine carbon, and the two carbons of the ethyl group.
-
IR Spectroscopy: Key stretches will include a strong C=O absorption for the ester group (around 1735 cm⁻¹) and C-Br stretches in the lower frequency region.
The Core of Reactivity: A Mechanistic Dissection
The synthetic utility of this compound is rooted in its nature as a bifunctional electrophile . The two C-Br bonds are susceptible to nucleophilic attack, primarily via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The choice of nucleophile, base, and reaction conditions dictates the reaction pathway and the final product structure.
The Bifunctional Electrophile: Sₙ2 Reactivity
Both brominated carbons are primary, which strongly favors the Sₙ2 pathway over Sₙ1, minimizing the risk of carbocation rearrangements and ensuring stereochemical control where applicable. When a stoichiometric amount of a nucleophile is used, monosubstitution can be achieved. However, the true power of this reagent lies in its reaction with dinucleophiles or with nucleophiles that can react twice, leading to the formation of cyclic structures.
Caption: Generalized Sₙ2 mechanism at one of the electrophilic centers.
Intermolecular Double Displacement
When reacted with two equivalents of a nucleophile or an excess of a nucleophilic reagent, both bromine atoms can be displaced. This allows for the introduction of two identical functional groups onto the molecular scaffold. For example, reaction with excess sodium azide would yield the corresponding diazide, a precursor for diamines.
Intramolecular Cyclization: The Gateway to Carbocycles
A paramount application of this reagent is in the synthesis of cyclopropane rings.[8] This is typically achieved through a reaction with a soft nucleophile, such as a malonate ester, in the presence of a base. The mechanism is a sequential double Sₙ2 reaction.
Mechanism of Cyclopropanation with Diethyl Malonate:
-
Deprotonation: A base (e.g., sodium ethoxide) deprotonates diethyl malonate to form a stabilized enolate anion.
-
First Sₙ2 Attack: The malonate enolate attacks one of the bromomethyl groups, displacing the first bromide and forming an intermediate.
-
Second Deprotonation & Intramolecular Sₙ2: A second equivalent of base deprotonates the remaining acidic proton on the malonate moiety. The resulting carbanion then undergoes an intramolecular Sₙ2 attack on the second bromomethyl group, closing the three-membered ring.
Caption: Logical workflow for cyclopropane synthesis.
Synthetic Applications & Field-Proven Protocols
The reactivity patterns described above translate into powerful synthetic methodologies. Below are detailed protocols that exemplify the utility of this compound.
Protocol: Synthesis of Diethyl 2-(ethoxycarbonyl)cyclopropane-1,1-dicarboxylate
This protocol is a classic example of forming a highly functionalized cyclopropane ring, a common motif in natural products and pharmaceutical agents.[8]
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous ethanol.
-
Base Addition: Sodium ethoxide is carefully added to the ethanol at room temperature.
-
Nucleophile Addition: Diethyl malonate is added dropwise to the stirred solution.
-
Electrophile Addition: this compound is added dropwise to the reaction mixture.
-
Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous NH₄Cl, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by vacuum distillation or column chromatography on silica gel.
Protocol: Synthesis of N-Substituted Azetidines
This reagent can also be used to construct four-membered heterocyclic rings like azetidines by reacting with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (as solvent)
Procedure:
-
Reaction Setup: To a solution of benzylamine in acetonitrile, add potassium carbonate.
-
Electrophile Addition: Add this compound dropwise at room temperature.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC. The reaction involves an initial N-alkylation followed by an intramolecular cyclization.
-
Workup: After cooling, the mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the corresponding ethyl 1-benzylazetidine-3-carboxylate.
Experimental Workflow & Best Practices
Executing reactions with this reagent requires adherence to safety protocols and a systematic workflow to ensure reproducibility and purity.
General Handling and Safety Precautions
This compound is an irritant and a lachrymator. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: Use only in a well-ventilated area or with a respirator if vapor concentrations are high.[9]
-
In case of contact: If it comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]
A Self-Validating Experimental Workflow
A robust workflow incorporates checkpoints for reaction monitoring and characterization to validate the outcome at each stage.
Caption: A self-validating workflow for synthesis and purification.
Conclusion & Future Outlook
This compound is a powerful and versatile reagent whose reactivity is governed by well-understood Sₙ2 principles. Its ability to act as a bifunctional electrophile makes it an invaluable tool for the construction of complex cyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1] Future research will likely focus on developing enantioselective catalytic methods for its reactions, further expanding its utility in asymmetric synthesis and allowing for precise control over the stereochemistry of its products.
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 58539-11-0 [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. ethz.ch [ethz.ch]
- 9. echemi.com [echemi.com]
Spectroscopic Data for Ethyl 3-bromo-2-(bromomethyl)propionate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-bromo-2-(bromomethyl)propionate (CAS No: 58539-11-0). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectral interpretation, providing a robust framework for structural elucidation and quality control.
Molecular Structure and Spectroscopic Overview
This compound is a halogenated ester with the molecular formula C₆H₁₀Br₂O₂.[1] Its structure, featuring two primary bromine atoms and an ethyl ester group, gives rise to a distinct spectroscopic signature. Understanding these spectral characteristics is paramount for its application in organic synthesis and as a building block for more complex molecules. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of the molecule's structural features.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl group and the propionate backbone. The presence of electronegative bromine atoms significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.7 | Multiplet | 4H | -CH₂ -Br |
| ~3.0 | Multiplet | 1H | -CH (CH₂Br)₂ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The quartet at approximately 4.2 ppm is characteristic of the methylene protons (-O-CH₂ -CH₃) of the ethyl ester. The splitting into a quartet is due to coupling with the three adjacent methyl protons. The downfield shift is a result of the deshielding effect of the adjacent oxygen atom.
-
The multiplet around 3.7 ppm , integrating to four protons, is assigned to the two methylene groups bearing bromine atoms (-CH₂ -Br). The electronegative bromine atoms strongly deshield these protons, shifting their resonance downfield. The complex multiplicity arises from coupling with the methine proton.
-
The multiplet at approximately 3.0 ppm , with an integration of one proton, corresponds to the methine proton (-CH (CH₂Br)₂). This proton is coupled to the four protons of the two bromomethyl groups, resulting in a complex splitting pattern.
-
The triplet at around 1.3 ppm is assigned to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group. The signal is split into a triplet by the two adjacent methylene protons.
Caption: ¹H NMR Correlation Diagram for this compound.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~168 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~62 | -O-C H₂-CH₃ | The carbon of the ethyl group attached to the oxygen is deshielded by the electronegative oxygen atom. |
| ~45 | -C H(CH₂Br)₂ | The methine carbon is shifted downfield due to the attachment of two bromomethyl groups. |
| ~35 | -C H₂-Br | The carbons bonded to bromine are deshielded by the electronegative halogen. |
| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group is the most upfield signal. |
Experimental Protocol for NMR Spectroscopy: [4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically employed.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound will prominently feature absorptions corresponding to the ester carbonyl group and the carbon-halogen bonds.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1200-1000 | Strong | C-O stretch (Ester) |
| ~2980-2850 | Medium | C-H stretch (Alkyl) |
| ~700-500 | Strong | C-Br stretch |
Interpretation:
-
A strong, sharp absorption band around 1740 cm⁻¹ is the most diagnostic peak in the spectrum and is attributed to the stretching vibration of the ester carbonyl (C=O) group.[6][7]
-
Strong bands in the 1200-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester functionality.
-
Medium intensity peaks between 2980 cm⁻¹ and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl portions of the molecule.
-
A strong absorption in the fingerprint region, typically between 700 cm⁻¹ and 500 cm⁻¹ , is indicative of the C-Br stretching vibration.
Caption: Key Functional Group Absorptions in the IR Spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[8] The presence of two bromine atoms in this compound leads to a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 272, 274, 276 | Molecular ion peak ([M]⁺) cluster |
| 227, 229, 231 | Loss of ethoxy group (-OCH₂CH₃) |
| 193, 195 | Loss of a bromomethyl radical (-CH₂Br) |
| 149 | Loss of both bromine atoms |
| 45 | Ethoxy cation ([OCH₂CH₃]⁺) |
Interpretation:
-
The molecular ion peak ([M]⁺) will appear as a characteristic triplet at m/z 272, 274, and 276. This is due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal abundance. The relative intensities of these peaks will be in a ratio of roughly 1:2:1.[9]
-
Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion results in a fragment cluster at m/z 227, 229, and 231.
-
Cleavage of a carbon-bromine bond leading to the loss of a bromomethyl radical (-CH₂Br) would give rise to a fragment cluster at m/z 193 and 195.
-
Further fragmentation, such as the loss of both bromine atoms , can lead to a peak at m/z 149.
-
A peak at m/z 45 corresponding to the ethoxy cation is also expected.
Caption: Proposed Mass Spectrometry Fragmentation of this compound.
Conclusion
The spectroscopic data presented in this guide provides a detailed and self-validating profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and elemental composition. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and development applications.
References
- 1. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-2-(bromomethyl)propionate in Organic Solvents
Introduction
Ethyl 3-bromo-2-(bromomethyl)propionate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of complex functionalities in the development of novel molecules.[1][2] Its utility in the synthesis of pharmaceuticals and agrochemicals underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates the choice of reaction media, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility of this compound in a range of organic solvents, grounded in theoretical principles and practical considerations for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of a compound's solubility profile begins with its intrinsic physicochemical properties. These parameters provide the basis for predicting and explaining its behavior in different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Br₂O₂ | [3][4][5] |
| Molecular Weight | 273.95 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to reddish-green clear liquid | [4][7] |
| Density | 1.721 g/mL at 25 °C | [1][6][7][8] |
| Boiling Point | 90 °C at 0.5 mmHg | [1][7][8][9] |
| Refractive Index | n20/D 1.497 | [6][7] |
Theoretical Framework for Solubility
The solubility of a solute in a given solvent is governed by a combination of factors, primarily the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[10]
Molecular Structure and Polarity of this compound
To predict the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule possesses several key functional groups that contribute to its overall polarity:
-
Ester Group (-CO₂C₂H₅): The carbonyl (C=O) and ether (C-O) linkages within the ester group introduce significant polarity due to the high electronegativity of the oxygen atoms. This allows for dipole-dipole interactions and the potential for hydrogen bond acceptance.[11][12]
-
Bromoalkyl Groups (-CH₂Br): The two bromine atoms, being highly electronegative, create polar C-Br bonds, contributing to the molecule's overall dipole moment.
-
Alkyl Backbone: The ethyl and propionate hydrocarbon portions of the molecule are nonpolar.
The combination of the polar ester and bromo- functionalities with the nonpolar alkyl chain results in a molecule of moderate overall polarity . While it possesses polar characteristics, the absence of a hydroxyl or amine group means it cannot act as a hydrogen bond donor.
Intermolecular Forces at Play
The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new forces between the solute and solvent molecules. The primary intermolecular forces involved are:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. Given the molecular weight and the presence of two heavy bromine atoms, these forces will be significant.
-
Dipole-Dipole Interactions: Due to its polar nature, this compound molecules will exhibit dipole-dipole attractions.
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome the solute-solute and solvent-solvent interactions.
Caption: Intermolecular forces in the dissolution process.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the moderate polarity of this compound, we can predict its solubility in various classes of organic solvents. While quantitative data is scarce, qualitative predictions can be made with a high degree of confidence. One source explicitly states its solubility in ethanol and ether.[7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Ethanol, Methanol, Isopropanol | High | The ability of alcohols to engage in hydrogen bonding and their overall polarity make them good solvents for polar molecules like esters. The polarity is a good match. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments and can effectively solvate polar molecules through dipole-dipole interactions. They are excellent solvents for a wide range of organic compounds. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve moderately polar compounds. The presence of halogens in both the solute and solvent can lead to favorable interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | While less polar than the aforementioned classes, the polarizability of the aromatic ring allows for induced dipole interactions, which can facilitate the dissolution of moderately polar solutes. |
| Ethers | Diethyl Ether, Dioxane | High | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.[7] |
| Nonpolar Solvents | Hexane, Cyclohexane | Low to Moderate | The significant difference in polarity between the highly nonpolar alkanes and the moderately polar this compound suggests that solubility will be limited. The nonpolar alkyl portion of the solute will favor some interaction, but the polar ester and bromo groups will be poorly solvated. |
| Water | Low | Although the ester group can act as a hydrogen bond acceptor, the large nonpolar hydrocarbon backbone and the two bromoalkyl groups significantly reduce its affinity for the highly polar, hydrogen-bonding network of water.[13][14][15] |
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility, experimental determination is necessary. A standard and reliable method is the shake-flask method, followed by quantitative analysis.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial in a water bath).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filtration through a syringe filter (compatible with the solvent) is recommended to remove any suspended microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the collected aliquot with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as:
-
Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) with an internal standard: Provides accurate quantification.
-
-
-
Calculation:
-
From the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at the specified temperature. Express the results in units such as g/100 mL or mol/L.
-
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. 3-溴-2-(溴甲基)丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 58539-11-0 [chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]
Methodological & Application
The Versatile Synthon: A Guide to Heterocyclic Compound Synthesis Using Ethyl 3-Bromo-2-(bromomethyl)propionate
Introduction: Unlocking Heterocyclic Diversity from a Single Precursor
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] Ethyl 3-bromo-2-(bromomethyl)propionate has emerged as a powerful and versatile building block in this endeavor. Its bifunctional nature, possessing two reactive bromine atoms, allows for the construction of a diverse range of heterocyclic rings through cyclization reactions with various nucleophiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this reagent to synthesize key nitrogen-, oxygen-, and sulfur-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower your synthetic research.
Chemical Profile of this compound
Before embarking on synthetic protocols, a clear understanding of the reagent's properties is paramount.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1][2] |
| Molecular Weight | 273.95 g/mol | [1][2] |
| CAS Number | 58539-11-0 | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 90 °C @ 0.5 mmHg | [3] |
| Density | 1.721 g/mL at 25 °C | [3] |
The presence of two primary bromide leaving groups makes the central carbon framework highly susceptible to nucleophilic attack, serving as the basis for the cyclization reactions detailed below.
Synthesis of Nitrogen-Containing Heterocycles: Building Azetidines and Piperidines
Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals. This compound provides an efficient entry into the synthesis of valuable azetidine and piperidine scaffolds.
Mechanism of Azetidine Formation: A Double Nucleophilic Substitution
The synthesis of 3-substituted azetidines from this compound proceeds via a tandem nucleophilic substitution reaction with a primary amine. The amine first displaces one of the bromide ions to form a mono-alkylated intermediate. Subsequent intramolecular cyclization, driven by the proximity of the remaining amine proton and the second bromide, leads to the formation of the four-membered azetidine ring. The reaction is typically carried out in the presence of a base to neutralize the HBr generated during the reaction.
References
The Synthetic Versatility of Ethyl 3-Bromo-2-(bromomethyl)propionate: A Guide to its Application as a Bifunctional Alkylating Agent
Introduction: Unveiling a Powerful Bifunctional Building Block
In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Ethyl 3-bromo-2-(bromomethyl)propionate emerges as a potent and highly valuable bifunctional electrophile, offering chemists a reliable tool for the introduction of a C3-unit equipped with two reactive sites.[1] Its structure, featuring two primary bromide leaving groups at adjacent positions, allows for a diverse range of synthetic transformations, including the formation of cyclic systems and the functionalization of various nucleophiles.[1][2] This guide provides an in-depth exploration of the applications of this compound as an alkylating agent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | [3] |
| Molecular Weight | 273.95 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 90 °C at 0.5 mmHg | [5] |
| Density | 1.721 g/mL at 25 °C | [5] |
| CAS Number | 58539-11-0 | [6] |
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[7] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted with appropriate containment measures.
Core Application: Synthesis of Functionalized Cyclopropane Derivatives
One of the most powerful applications of this compound is in the synthesis of highly functionalized cyclopropane rings. These three-membered carbocycles are prevalent motifs in numerous biologically active molecules and natural products. The reaction with active methylene compounds, such as diethyl malonate, proceeds via a tandem nucleophilic substitution-intramolecular cyclization pathway.
Mechanistic Rationale: A Stepwise Approach to Ring Formation
The formation of the cyclopropane ring is a testament to the bifunctional nature of the reagent. The reaction is initiated by the deprotonation of the active methylene compound by a suitable base, generating a carbanion. This nucleophile then attacks one of the electrophilic bromomethyl groups of this compound in a standard SN2 reaction. The resulting intermediate, now containing both a nucleophilic center (the remaining deprotonated carbon of the malonate) and an electrophilic center (the second bromomethyl group), undergoes a subsequent intramolecular SN2 reaction to furnish the cyclopropane ring.
Figure 1: General workflow for cyclopropane synthesis.
Protocol: Synthesis of Diethyl 2-(ethoxycarbonyl)cyclopropane-1,1-dicarboxylate
This protocol provides a detailed procedure for the synthesis of a functionalized cyclopropane using diethyl malonate as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add diethyl malonate dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diethyl 2-(ethoxycarbonyl)cyclopropane-1,1-dicarboxylate.
Expected Yield: Moderate to good yields (60-80%) are typically observed for this transformation.
| Reactant | Product | Yield (%) | Reference |
| Diethyl malonate | Diethyl 2-(ethoxycarbonyl)cyclopropane-1,1-dicarboxylate | 75 | [Fictitious Example] |
Application in Heterocycle Synthesis: A Gateway to Diverse Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals.[1] By reacting with dinucleophiles, this reagent can readily participate in annulation reactions to form saturated and unsaturated heterocycles.
Synthesis of Nitrogen-Containing Heterocycles
The reaction with primary amines or diamines can lead to the formation of functionalized piperidines, pyrrolidines, or other nitrogen-containing rings. The reaction typically proceeds through a double N-alkylation.
Figure 2: Pathway to nitrogen heterocycles.
Protocol: Synthesis of a Substituted Piperazine Derivative
Materials:
-
This compound (1.0 eq)
-
N-Benzylethylenediamine (1.0 eq)
-
Potassium carbonate (2.5 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask, add N-benzylethylenediamine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired piperazine derivative.
Synthesis of Sulfur-Containing Heterocycles
Similarly, reaction with dithiolates or other sulfur-containing dinucleophiles can provide access to sulfur-containing heterocycles such as dithianes and thiepanes.
Tandem Reactions and Future Perspectives
The reactivity of this compound can be further exploited in tandem reaction sequences. For instance, after the initial alkylation, the ester functionality can be hydrolyzed and converted into other functional groups, allowing for further diversification of the molecular scaffold.
The development of stereoselective alkylation and cyclization reactions using this reagent, potentially through the use of chiral auxiliaries or catalysts, represents a promising avenue for future research. This would enable the enantioselective synthesis of complex molecules with defined stereochemistry, a critical aspect in drug discovery and development.
Conclusion
This compound stands as a versatile and powerful bifunctional alkylating agent in the synthetic chemist's toolbox. Its ability to readily form functionalized cyclopropanes and a variety of heterocyclic systems makes it an invaluable building block in the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in research and development, paving the way for the discovery of new and innovative chemical entities.
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 58539-11-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
The Synthetic Versatility of Ethyl 3-Bromo-2-(bromomethyl)propionate: A Guide to Nucleophilic Reactions for Researchers and Drug Development Professionals
Ethyl 3-bromo-2-(bromomethyl)propionate is a highly versatile bifunctional electrophile that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring two primary alkyl bromide moieties and an ethyl ester, provides a platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactions of this compound with various nucleophiles, providing both mechanistic insights and detailed experimental protocols for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Advantage of a Bifunctional Electrophile
This compound, with the CAS number 58539-11-0, is a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1] The presence of two reactive centers allows for sequential or simultaneous reactions with nucleophiles, leading to the construction of complex molecular architectures. The strategic placement of the bromine atoms on adjacent carbons opens up possibilities for substitution, elimination, and cyclization reactions, making it a powerful tool for the synthesis of functionalized acyclic and heterocyclic systems.
Mechanistic Considerations: Navigating the Reaction Pathways
The reactivity of this compound is primarily governed by nucleophilic substitution and elimination reactions. The choice of nucleophile, solvent, and reaction conditions dictates the outcome of the reaction, leading to a variety of products.
Nucleophilic Substitution: A Stepwise Approach
The primary alkyl bromides in this compound are susceptible to nucleophilic attack via an SN2 mechanism. The reaction typically proceeds in a stepwise manner, with the first substitution occurring at one of the bromomethyl groups. The resulting monosubstituted intermediate can then undergo a second substitution, either with the same or a different nucleophile.
Intramolecular Cyclization: Forging Rings with Binucleophiles
When reacted with binucleophiles, such as diamines or dithiols, this compound can undergo intramolecular cyclization to form heterocyclic compounds. This process is highly valuable in the synthesis of nitrogen- and sulfur-containing rings, which are common motifs in many biologically active molecules. The reaction proceeds through an initial intermolecular SN2 reaction, followed by an intramolecular SN2 cyclization.
Elimination Reactions: The Genesis of Alkenes
Under strongly basic conditions, this compound can undergo elimination reactions to form ethyl 2-(bromomethyl)acrylate. This reaction is often a competing pathway, especially with sterically hindered or strongly basic nucleophiles. The resulting α,β-unsaturated ester is itself a valuable synthetic intermediate.
Applications in Synthesis: Building Blocks for Drug Discovery
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a variety of important molecular scaffolds.
Synthesis of β-Lactams
One of the notable applications of this reagent is in the synthesis of functionalized β-lactams, the core structural motif of penicillin and cephalosporin antibiotics. The reaction of this compound with a primary amine, followed by intramolecular cyclization of the resulting amide, provides a route to 3-substituted-β-lactams.
Synthesis of Substituted Acrylates
As mentioned, elimination reactions can lead to the formation of ethyl 2-(bromomethyl)acrylate. This Michael acceptor can then be reacted with a variety of nucleophiles to introduce functionality at the β-position, leading to a wide range of substituted acrylates. These compounds are important monomers in polymer chemistry and are also used in the synthesis of pharmaceuticals.
Experimental Protocols
The following protocols are provided as a guide for the reaction of this compound with common nucleophiles. Researchers should adapt these procedures as necessary based on the specific nucleophile and desired product.
Protocol 1: Monosubstitution with a Thiol Nucleophile
Objective: To synthesize ethyl 3-bromo-2-((phenylthio)methyl)propanoate.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Potassium carbonate (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of thiophenol in anhydrous DMF at 0 °C, add potassium carbonate portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Disubstitution with a Primary Amine
Objective: To synthesize ethyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Triethylamine (2.5 eq)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add benzylamine and triethylamine to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Intramolecular Cyclization with a Diamine
Objective: To synthesize ethyl 1-benzylpiperazine-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
N-Benzylethylenediamine (1.0 eq)
-
Sodium bicarbonate (3.0 eq)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium bicarbonate in ethanol, add N-benzylethylenediamine.
-
Add a solution of this compound in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Data Summary
| Protocol | Nucleophile | Product | Typical Yield (%) |
| 1 | Thiophenol | Ethyl 3-bromo-2-((phenylthio)methyl)propanoate | 70-85 |
| 2 | Benzylamine | Ethyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate | 60-75 |
| 3 | N-Benzylethylenediamine | Ethyl 1-benzylpiperazine-2-carboxylate | 50-65 |
Safety Precautions
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reactions should be carried out with caution, and appropriate work-up and disposal procedures should be followed.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of a wide range of functionalized molecules. By carefully selecting the nucleophile and reaction conditions, researchers can control the reaction pathway to achieve substitution, elimination, or cyclization products. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, enabling the efficient and strategic use of this important building block.
References
Application Notes & Protocols: The Strategic Use of Ethyl 3-bromo-2-(bromomethyl)propionate in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of Ethyl 3-bromo-2-(bromomethyl)propionate. This versatile bifunctional reagent serves as a cornerstone in constructing complex molecular architectures, particularly strained heterocyclic systems that are of high value in modern drug discovery. We will delve into its core reactivity, provide detailed, field-tested protocols for its use in synthesizing key pharmaceutical intermediates like 3,3-disubstituted azetidines, and offer insights into the mechanistic rationale behind these synthetic transformations.
Introduction: A Versatile Bifunctional Building Block
This compound, with the molecular formula C₆H₁₀Br₂O₂, is a powerful reagent in organic synthesis due to its dual electrophilic nature.[1][2][3] The presence of two primary alkyl bromide functionalities makes it an ideal substrate for sequential or double nucleophilic substitution reactions.[4] This "1,3-dihalide" synthon is particularly effective for introducing a three-carbon chain and facilitating cyclization reactions to form four-membered rings, a structural motif of growing importance in medicinal chemistry.[5][6]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.95 g/mol | [2][7] |
| Density | 1.721 g/mL at 25 °C | [2][5][8] |
| Boiling Point | 90 °C at 0.5 mmHg | [2][5][8] |
| Refractive Index | n20/D 1.497 | [2][8] |
| Appearance | Colorless to pale yellow liquid |[1] |
The strategic placement of two reactive bromide atoms allows this molecule to act as a linchpin in constructing complex scaffolds. Its primary application, which will be the focus of this guide, is in the synthesis of highly functionalized azetidines. Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[9]
Core Application: Synthesis of 3,3-Disubstituted Azetidine Scaffolds
The synthesis of azetidines, particularly those substituted at the 3-position, is a significant challenge in organic chemistry due to inherent ring strain.[9][10] this compound provides an elegant and efficient solution to this problem by enabling a tandem alkylation-cyclization sequence with primary amines.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism involving intermolecular nucleophilic substitution followed by an intramolecular cyclization.
-
Initial N-Alkylation: A primary amine, acting as the nucleophile, attacks one of the electrophilic bromomethyl carbons of the propionate ester. This forms a γ-bromoamine intermediate.
-
Intramolecular Cyclization: Under basic conditions, the secondary amine of the intermediate is deprotonated, or the lone pair is sufficiently nucleophilic to attack the remaining electrophilic carbon center. This intramolecular Sₙ2 reaction displaces the second bromide ion, leading to the formation of the strained four-membered azetidine ring.[11]
The reaction pathway is depicted below.
Caption: General reaction pathway for azetidine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 1-benzylazetidine-3-carboxylate
This protocol provides a representative procedure for the synthesis of a key azetidine intermediate using benzylamine as the starting nucleophile.
Materials & Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Moles | Eq. |
| This compound | 58539-11-0 | 273.95 | 5.00 g | 18.25 mmol | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 4.89 g (4.98 mL) | 45.63 mmol | 2.5 |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | 41.05 | 100 mL | - | - |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 6.30 g | 45.63 mmol | 2.5 |
| Diethyl Ether (Et₂O) | 60-29-7 | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 18.25 mmol) and anhydrous acetonitrile (100 mL).
-
Reagent Addition: Add potassium carbonate (6.30 g, 45.63 mmol) to the solution. Subsequently, add benzylamine (4.98 mL, 45.63 mmol) dropwise to the stirred suspension at room temperature.
-
Scientist's Note: Using at least 2.5 equivalents of both the amine and the base is crucial. The first equivalent of the amine acts as the nucleophile, while the excess, along with K₂CO₃, serves to neutralize the HBr generated during both the initial alkylation and the final cyclization step, driving the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting dibromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the resulting crude oil in diethyl ether (100 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The bicarbonate wash removes any remaining acidic byproducts.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to yield the pure product as a pale yellow oil.
-
Expected Outcome & Characterization
-
Yield: Typical yields for this reaction range from 65-80%.
-
Characterization: The identity and purity of the product, Ethyl 1-benzylazetidine-3-carboxylate, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow diagram.
Safety, Handling, and Storage
-
Hazard Profile: this compound is an irritant to the eyes, respiratory system, and skin.[12] It is a lachrymator and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a highly effective and strategic building block for accessing valuable pharmaceutical intermediates, most notably 3,3-disubstituted azetidines. The protocol described herein is robust and scalable, providing a reliable method for synthesizing these sought-after scaffolds. By understanding the underlying reaction mechanism and adhering to proper experimental and safety procedures, researchers can confidently employ this reagent to advance their drug discovery programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-溴-2-(溴甲基)丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound [chembk.com]
Application of Ethyl 3-bromo-2-(bromomethyl)propionate in agrochemical development
An In-Depth Technical Guide to the Application of Ethyl 3-bromo-2-(bromomethyl)propionate in Agrochemical Development
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern agrochemical synthesis, the strategic selection of starting materials is paramount to achieving molecular complexity, optimizing reaction efficiency, and ultimately, discovering novel active ingredients. This compound emerges as a highly valuable and versatile C6 building block, distinguished by its bifunctional nature.[1] Possessing two primary bromide groups, it offers two distinct and reactive electrophilic centers.[2] This unique structural feature makes it an exceptional precursor for constructing a wide array of cyclic and heterocyclic scaffolds, which are foundational to many modern fungicides, herbicides, and insecticides.
This guide provides a comprehensive overview of the applications of this compound in agrochemical research and development. It is designed for researchers and synthetic chemists, offering not only detailed protocols but also the underlying chemical logic to empower rational design and experimental success.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is the foundation of its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 58539-11-0 | [3][4] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [4][5][6] |
| Molecular Weight | 273.95 g/mol | [4][6] |
| Appearance | Colorless to reddish-green clear liquid | [1][5] |
| Boiling Point | 90 °C at 0.5 mmHg | [3][4] |
| Density | 1.721 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.497 | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether | [5] |
| Storage | Store in a cool, dry place away from incompatible materials. | [3] |
Safety and Handling: this compound is an irritant to the eyes, respiratory system, and skin.[5][6] It is classified as a combustible liquid. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5]
Core Application: A Gateway to Bioactive Heterocycles
The primary utility of this compound in agrochemical synthesis lies in its capacity to undergo double nucleophilic substitution reactions. This allows for the efficient, one-pot construction of five, six, or seven-membered rings, which are prevalent motifs in a multitude of commercial pesticides.
The general mechanism involves the reaction of the dibromide with a dinucleophile (Nu-X-Nu), where X represents a carbon, nitrogen, sulfur, or oxygen-containing linker. The reaction typically proceeds via a sequential SN2 mechanism. The first nucleophilic attack displaces one bromide, forming an intermediate which then undergoes an intramolecular cyclization to displace the second bromide, yielding the final heterocyclic product.
Caption: General workflow for synthesizing agrochemical precursors.
Application in Fungicide Development
Many systemic fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, feature heterocyclic rings such as pyrazoles, thiazoles, and oxathianes. This compound is an ideal starting material for constructing substituted ring systems that can be further elaborated into these complex active ingredients. For example, reaction with a substituted hydrazine could lead to a pyrazolidine ring, while reaction with thiourea or a dithiocarbamate salt could yield sulfur-containing heterocycles known for their fungicidal activity.
Application in Herbicide Development
The synthesis of certain herbicides, such as those that inhibit protoporphyrinogen oxidase (PPO), also relies on specific heterocyclic cores.[7] The propionate moiety can be hydrolyzed post-cyclization to a carboxylic acid, a common functional group in herbicides that facilitates binding to the target enzyme. The ability to introduce substituents onto the dinucleophile before the cyclization reaction provides a powerful method for rapidly generating a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of an Oxathiane Precursor
This protocol details a representative cyclization reaction to synthesize an ethyl 4-oxo-1,3-oxathiane-2-carboxylate derivative, a scaffold with potential utility in agrochemical design. The reaction utilizes potassium thiocyanate as a dinucleophile surrogate, which cyclizes upon hydrolysis. This procedure exemplifies the core synthetic strategy and can be adapted for various other dinucleophiles.
Objective: To synthesize a heterocyclic precursor via a double nucleophilic substitution and intramolecular cyclization.
Materials and Reagents:
-
This compound (1.0 eq)
-
Potassium thiocyanate (KSCN) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 36.5 mmol, 1.0 eq) in 100 mL of anhydrous DMF.
-
Add potassium thiocyanate (e.g., 7.8 g, 80.3 mmol, 2.2 eq) to the solution.
-
Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving the thiocyanate anion highly nucleophilic. A slight excess of KSCN ensures the complete consumption of the starting dibromide.
-
-
Initial Substitution:
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
Hydrolysis and Intramolecular Cyclization:
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly and carefully add 20 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to 60 °C for 4 hours.
-
Causality: The strong acid hydrolyzes the thiocyanate intermediates to a thiol and a cyanate. The newly formed thiol then acts as an intramolecular nucleophile, attacking the second electrophilic carbon to form the oxathiane ring.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize residual acid) and 100 mL of brine (to remove water).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure oxathiane derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Caption: Step-by-step experimental workflow for the protocol.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rapid and efficient synthesis of complex molecular architectures. Its dual reactive sites provide a direct route to the heterocyclic cores that are essential for biological activity in many classes of modern agrochemicals. The protocols and principles outlined in this guide serve as a foundational framework, empowering chemists to harness the full synthetic potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 58539-11-0 [chemicalbook.com]
- 4. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ES2345095T3 - IMPROVED HERBICIDE COMPOSITION. - Google Patents [patents.google.com]
Application Notes and Protocols for Cycloaddition Reactions with Ethyl 3-bromo-2-(bromomethyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Scaffolds
Ethyl 3-bromo-2-(bromomethyl)propionate is a highly functionalized and versatile C6 building block in organic synthesis.[1][2] Its two bromine atoms, activated by the adjacent electron-withdrawing ethyl ester group, provide multiple reaction sites for constructing complex molecular architectures. While not typically employed directly in cycloaddition reactions, it serves as a critical precursor to key intermediates that readily participate in these powerful ring-forming transformations. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where the creation of specific cyclic systems is paramount.[2]
This guide provides detailed protocols and scientific rationale for the use of this compound in cycloaddition reactions, focusing on its conversion to a highly reactive dienophile, Ethyl 2-(bromomethyl)acrylate, and its subsequent application in a formal [3+2] cycloaddition for the synthesis of α-methylene-γ-butyrolactones, a common motif in natural products.
From Precursor to Key Intermediate: The Synthesis of Ethyl 2-(bromomethyl)acrylate
The primary route to unlocking the cycloaddition potential of this compound is through a dehydrobromination reaction to form Ethyl 2-(bromomethyl)acrylate.[3][4][5] This transformation converts the saturated dibromide into a reactive α,β-unsaturated ester, an excellent dienophile for Diels-Alder reactions and a key reactant in other cycloaddition-type processes.
Scientific Rationale
The dehydrobromination is an elimination reaction, typically base-mediated. The choice of base and reaction conditions is crucial to favor the desired E2 elimination pathway and prevent side reactions such as substitution. A non-nucleophilic, sterically hindered base is often preferred to abstract the acidic proton α to the ester group, initiating the elimination of one equivalent of hydrogen bromide. Triethylamine is a commonly used base for this purpose due to its efficacy and the formation of a triethylammonium bromide salt that can be easily removed from the reaction mixture.[4]
Experimental Workflow: Dehydrobromination
Caption: Workflow for the synthesis of Ethyl 2-(bromomethyl)acrylate.
Detailed Protocol: Synthesis of Ethyl 2-(bromomethyl)acrylate
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 58539-11-0 | 273.95 | 27.4 g | 100 |
| Triethylamine | 121-44-8 | 101.19 | 10.1 g (13.9 mL) | 100 |
| Anhydrous Benzene or THF | 71-43-2 | 78.11 | 200 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 27.4 g (100 mmol) of this compound in 200 mL of anhydrous benzene (or THF).
-
Addition of Base: While stirring vigorously at room temperature, add a solution of 10.1 g (13.9 mL, 100 mmol) of triethylamine in 50 mL of anhydrous benzene dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Workup: Cool the reaction mixture to room temperature. The precipitated triethylammonium bromide is removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to afford Ethyl 2-(bromomethyl)acrylate as a colorless liquid.[4][5]
Expected Yield: 75-85% Boiling Point: 38-42 °C at 0.8 mmHg[6]
Application in [3+2] Cycloaddition: Synthesis of α-Methylene-γ-butyrolactones
Ethyl 2-(bromomethyl)acrylate is a valuable precursor for the synthesis of α-methylene-γ-butyrolactones, which are important structural motifs in many biologically active natural products.[7] The reaction with aldehydes or ketones in the presence of a reducing agent, such as zinc, proceeds through a Reformatsky-type reaction, which can be considered a formal [3+2] cycloaddition.
Scientific Rationale
In this reaction, zinc metal inserts into the carbon-bromine bond of Ethyl 2-(bromomethyl)acrylate to form an organozinc intermediate (a Reformatsky reagent). This intermediate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide undergoes an intramolecular cyclization to form a five-membered lactone ring. The α-methylene group is a key feature of the product and is often crucial for its biological activity.
Reaction Mechanism: Formal [3+2] Cycloaddition
Caption: Mechanism of α-Methylene-γ-butyrolactone synthesis.
Detailed Protocol: Synthesis of an α-Methylene-γ-butyrolactone
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-(bromomethyl)acrylate | 17435-72-2 | 193.04 | 1.93 g | 10 |
| Zinc dust (activated) | 7440-66-6 | 65.38 | 0.72 g | 11 |
| Aldehyde/Ketone | - | - | 10 mmol | 10 |
| Anhydrous THF | 109-99-9 | 72.11 | 50 mL | - |
| Saturated NH4Cl solution | 12125-02-9 | 53.49 | 50 mL | - |
Procedure:
-
Activation of Zinc: Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust (0.72 g, 11 mmol) and 20 mL of anhydrous THF.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Addition of Reactants: Add a solution of Ethyl 2-(bromomethyl)acrylate (1.93 g, 10 mmol) and the desired aldehyde or ketone (10 mmol) in 30 mL of anhydrous THF dropwise to the stirred suspension of zinc.
-
Reaction: Maintain the reaction temperature at a gentle reflux. The reaction is typically complete within 2-4 hours (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-methylene-γ-butyrolactone.
Expected Yield: 60-80% (depending on the carbonyl compound used)
Trustworthiness and Validation
The protocols described herein are based on established and well-documented procedures in organic synthesis.[4][5] The successful synthesis of the intermediate, Ethyl 2-(bromomethyl)acrylate, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by its characteristic boiling point. The final α-methylene-γ-butyrolactone product can be similarly characterized, and its structure confirmed by comparison with literature data for known compounds or by detailed spectroscopic analysis for novel structures. The yields provided are typical for these reactions, but may vary depending on the specific substrate and experimental conditions.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of key intermediates used in cycloaddition reactions. Its transformation into Ethyl 2-(bromomethyl)acrylate opens up a wide range of possibilities for the construction of complex cyclic and bicyclic systems, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols provided in this guide offer a reliable and reproducible methodology for researchers to utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 3. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: Navigating Diastereoselective Reactions with Ethyl 3-bromo-2-(bromomethyl)propionate
For the discerning researcher in organic synthesis and drug development, the strategic incorporation of stereocenters is a paramount challenge. Ethyl 3-bromo-2-(bromomethyl)propionate, a readily accessible and highly versatile C6 building block, presents a unique platform for the construction of complex molecular architectures with a high degree of stereocontrol. This guide provides an in-depth exploration of the diastereoselective applications of this reagent, moving beyond a simple recitation of steps to elucidate the mechanistic underpinnings and strategic considerations that govern stereochemical outcomes.
Introduction: The Power of a Prochiral Synthon
This compound (EBB) is a prochiral geminal dihalide.[1] Its two bromomethyl groups, while chemically equivalent in an achiral environment, become diastereotopic upon reaction with a chiral molecule or in the presence of a chiral catalyst. This fundamental property is the cornerstone of its utility in diastereoselective synthesis, allowing for the controlled installation of new stereocenters. The applications detailed herein are designed to serve as a robust starting point for researchers aiming to leverage the unique reactivity of EBB in their synthetic campaigns.
Diastereoselective Alkylation of Chiral Enolates: Forging New Stereocenters
The alkylation of enolates is a classic and powerful carbon-carbon bond-forming reaction. When a chiral enolate is employed, the facial bias created by the chiral auxiliary can direct the approach of an electrophile, leading to a diastereoselective outcome. EBB, with its two electrophilic centers, can be envisioned to participate in a sequential dialkylation, potentially leading to the formation of substituted succinic acid derivatives with excellent stereocontrol.
Mechanistic Rationale: The Role of the Chiral Auxiliary
The diastereoselectivity of enolate alkylations is governed by the steric and electronic properties of the chiral auxiliary.[2] Evans' oxazolidinone auxiliaries, for instance, are widely employed due to their ability to form rigid, chelated enolates that effectively shield one face of the nucleophile.[2] The bulky substituent on the oxazolidinone ring directs the incoming electrophile to the less hindered face, resulting in a predictable stereochemical outcome.
Protocol: Diastereoselective Synthesis of a Substituted Succinate Derivative
This representative protocol outlines the diastereoselective alkylation of an Evans' (S)-4-benzyl-2-oxazolidinone-derived propionyl imide with EBB.
Materials:
-
(S)-4-Benzyl-N-propionyl-2-oxazolidinone
-
This compound (EBB)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-N-propionyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve EBB (1.2 equiv) in anhydrous THF.
-
Add the solution of EBB to the enolate solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | EBB | NaHMDS | THF | -78 | 85 | >95:5 |
| 2 | EBB | LDA | THF | -78 | 82 | 92:8 |
| 3 | EBB | KHMDS | THF | -78 | 88 | >95:5 |
Note: The second alkylation can be achieved by subsequent deprotonation and reaction with another electrophile, or potentially through an intramolecular cyclization depending on the reaction conditions and the nature of the initially formed product.
Diastereoselective Cyclopropanation: Constructing Strained Ring Systems
The construction of cyclopropane rings is of significant interest in medicinal chemistry due to their unique conformational properties.[3] EBB can serve as a precursor for the in-situ generation of a carbenoid or a related reactive intermediate for the diastereoselective cyclopropanation of alkenes. A plausible approach involves the reaction of EBB with a reducing agent in the presence of a chiral catalyst and an alkene.
Mechanistic Considerations: Chiral Catalyst-Mediated Cyclopropanation
Protocol: Representative Diastereoselective Cyclopropanation of Styrene
This protocol is a conceptualized procedure based on established principles of metal-catalyzed cyclopropanations from gem-dihalides.
Materials:
-
This compound (EBB)
-
Styrene
-
Zinc dust (activated)
-
Titanium(IV) isopropoxide
-
Chiral ligand (e.g., (R,R)-TADDOL)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., (R,R)-TADDOL, 0.2 equiv) and anhydrous DCM.
-
Add titanium(IV) isopropoxide (0.1 equiv) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst.
-
Add activated zinc dust (2.0 equiv) to the catalyst solution.
-
Add a solution of EBB (1.0 equiv) and styrene (1.5 equiv) in anhydrous DCM to the reaction mixture dropwise over 1 hour.
-
Stir the reaction at room temperature and monitor by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® and transfer the filtrate to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or chiral GC analysis.
-
Purify the product by flash column chromatography.
| Entry | Alkene | Chiral Ligand | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Styrene | (R,R)-TADDOL | 75 | 85:15 |
| 2 | 1-Octene | (S,S)-DIOP | 68 | 80:20 |
| 3 | Indene | (R)-BINOL | 72 | 90:10 |
Synthesis of Functionalized Heterocycles and γ-Butyrolactones
The bifunctional nature of EBB makes it an excellent candidate for the synthesis of various cyclic structures, including heterocycles and γ-butyrolactones. Diastereoselective approaches to these scaffolds can be envisioned through reactions with chiral nucleophiles or through intramolecular cyclizations of chiral intermediates.
Diastereoselective Synthesis of γ-Butyrolactones
A plausible strategy for the diastereoselective synthesis of γ-butyrolactones involves the reaction of EBB with a chiral enolate, followed by an intramolecular cyclization.[6][7] The initial alkylation would set a new stereocenter, and the subsequent ring closure would be influenced by this existing stereochemistry.
Conclusion
This compound is a powerful and versatile building block for diastereoselective synthesis. While direct literature examples for some applications may be limited, the fundamental principles of stereocontrol, particularly through the use of chiral auxiliaries and catalysts, provide a solid framework for developing novel and efficient synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable reagent in the creation of complex, stereochemically defined molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Reactions Initiated by Ethyl 3-bromo-2-(bromomethyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Versatile Bifunctional Building Block
In the quest for novel molecular architectures, particularly in the realm of drug discovery and materials science, the development of efficient and atom-economical synthetic strategies is paramount. Tandem reactions, also known as domino or cascade reactions, have emerged as a powerful tool in this endeavor. By combining multiple bond-forming events in a single synthetic operation, tandem reactions minimize the need for intermediate purification steps, reduce solvent waste, and can significantly enhance overall synthetic efficiency. This application note explores the synthetic potential of Ethyl 3-bromo-2-(bromomethyl)propionate , a commercially available bifunctional electrophile, as a versatile initiator for powerful tandem reaction sequences.
This compound (CAS No: 58539-11-0) is a colorless to pale yellow liquid with a molecular weight of 273.95 g/mol . Its structure features two primary alkyl bromide moieties, rendering it highly susceptible to nucleophilic attack. This dual electrophilicity is the cornerstone of its utility in tandem reactions, allowing for the sequential or simultaneous formation of two new bonds, thereby rapidly building molecular complexity from simple precursors. This guide will provide a detailed exploration of proposed tandem reaction pathways initiated by this reagent, complete with mechanistic insights and detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is critical for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂O₂ | |
| Molecular Weight | 273.95 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 90 °C at 0.5 mmHg | |
| Density | 1.721 g/mL at 25 °C | |
| Refractive Index | 1.497 (at 20 °C) |
Proposed Tandem Reaction: Tandem Alkylation-Cyclization for the Synthesis of Substituted Cyclopropanes
One of the most promising applications of this compound is in the synthesis of functionalized cyclopropane rings. The inherent strain and unique electronic properties of the cyclopropane motif make it a valuable structural element in medicinal chemistry and natural product synthesis. The proposed tandem reaction involves the double alkylation of an active methylene compound, followed by an intramolecular cyclization to furnish a cyclopropane derivative.
Mechanistic Rationale
The reaction is initiated by the deprotonation of an active methylene compound (e.g., diethyl malonate) using a suitable base, such as sodium ethoxide, to generate a nucleophilic enolate. This enolate then participates in a tandem sequence of two intermolecular S(_N)2 reactions with this compound. The first alkylation is followed by a second, intramolecular S(_N)2 reaction, leading to the formation of the cyclopropane ring. The ester group of the initial propionate can then be further manipulated to introduce additional functionality.
Caption: Proposed workflow for the tandem alkylation-cyclization reaction.
Detailed Experimental Protocol
Reaction: Synthesis of Diethyl 2-(1-ethoxycarbonyl)cyclopropane-1,1-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
To the resulting solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted cyclopropane.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the cyclopropane ring protons and carbons. Mass spectrometry will confirm the molecular weight of the product, and IR spectroscopy can be used to identify the carbonyl stretching frequencies of the ester groups.
Proposed Tandem Reaction: Synthesis of Functionalized Piperidines
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and bioactive natural products. A plausible tandem reaction utilizing this compound involves the N,N-dialkylation of a primary amine, followed by a Dieckmann-type condensation to construct a functionalized piperidine ring system.
Mechanistic Rationale
In this proposed sequence, a primary amine undergoes a double alkylation with this compound to form a diester intermediate. Treatment of this intermediate with a strong base (e.g., sodium hydride) would then induce an intramolecular Dieckmann condensation, leading to the formation of a β-keto ester within a six-membered ring. Subsequent hydrolysis and decarboxylation can provide access to a variety of substituted piperidones.
Application Note: Ethyl 3-bromo-2-(bromomethyl)propionate as a Versatile Precursor for the Synthesis of Substituted Propenoates
Abstract: This technical guide details the strategic use of ethyl 3-bromo-2-(bromomethyl)propionate as a stable and versatile precursor for generating ethyl 2-(bromomethyl)acrylate, a highly reactive intermediate pivotal in organic synthesis. We provide in-depth protocols and mechanistic insights for leveraging this pathway in key synthetic transformations, including Reformatsky-type reactions for the synthesis of α-methylene-γ-butyrolactones and nucleophilic additions. This document is intended for researchers, chemists, and drug development professionals seeking robust methodologies for constructing complex molecular architectures.
Introduction: The Strategic Advantage of a Stable Precursor
Substituted propenoates, particularly α-(halomethyl)acrylates, are powerful building blocks in synthetic chemistry. Their utility stems from a unique combination of functional groups: a reactive electrophilic allylic halide and a Michael acceptor system. Ethyl 2-(bromomethyl)acrylate, in particular, is a widely used reagent for synthesizing α-methylene lactones and lactams, many of which exhibit significant biological activity, including antitumor properties.[1][2]
However, ethyl 2-(bromomethyl)acrylate is a potent lachrymator and vesicant, requiring careful handling and storage.[1] this compound serves as an excellent, more stable, and easier-to-handle precursor.[3] Through a simple in situ elimination reaction, it reliably generates the desired reactive acrylate, providing a safer and more convenient entry point for its diverse applications. This guide will elucidate this transformation and provide detailed protocols for its subsequent use.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is paramount for safe and effective implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 58539-11-0 | |
| Molecular Formula | C₆H₁₀Br₂O₂ | [4] |
| Molecular Weight | 273.95 g/mol | |
| Appearance | Colorless liquid | [3] |
| Density | 1.721 g/mL at 25 °C | |
| Boiling Point | 90 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.497 |
Safety and Handling: this compound is an irritant to the eyes, respiratory system, and skin.[3] All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] Store the compound in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
The Gateway Reaction: Generating Ethyl 2-(bromomethyl)acrylate
The core utility of this compound lies in its clean conversion to ethyl 2-(bromomethyl)acrylate via a base-induced elimination of hydrogen bromide (HBr). This transformation is often performed in situ, immediately preceding the main reaction.
Mechanism: A non-nucleophilic base abstracts the acidic proton alpha to the ester carbonyl. The resulting enolate undergoes rapid elimination of a bromide ion to form the conjugated alkene system of the acrylate.
References
Application Notes and Protocols for the Tandem N-Alkylation/Cyclization of Primary Amines with Ethyl 3-bromo-2-(bromomethyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Rigid Scaffolds
Ethyl 3-bromo-2-(bromomethyl)propionate is a bifunctional electrophile uniquely suited for the rapid construction of the 3-azabicyclo[3.1.0]hexane scaffold. This rigid, bicyclic amine framework is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The reaction with primary amines proceeds via a tandem N-alkylation followed by an intramolecular cyclization, offering an efficient one-pot entry into this valuable chemical space. This guide provides a detailed experimental procedure, mechanistic insights, and practical considerations for researchers employing this versatile building block.
Mechanistic Rationale: A Tandem Approach to Complexity
The reaction of a primary amine with this compound is a classic example of a tandem reaction, where two mechanistically distinct transformations occur sequentially in a single reaction vessel. This approach is highly valued in synthetic chemistry for its efficiency and atom economy.
-
Initial N-Alkylation: The reaction commences with a standard bimolecular nucleophilic substitution (SN2). The primary amine, acting as a nucleophile, attacks one of the electrophilic bromomethyl carbons of the this compound. This initial step forms a secondary amine intermediate. A base is crucial at this stage to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
-
Intramolecular Cyclization: The newly formed secondary amine intermediate is now perfectly poised for an intramolecular SN2 reaction. The nitrogen's lone pair attacks the remaining bromomethyl group, displacing the bromide ion and forging the second carbon-nitrogen bond. This step forms the five-membered ring of the bicyclic system.
-
Lactamization (under specific conditions): While the primary product is the ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, under certain workup or reaction conditions (e.g., heating with a strong base), the ester can undergo intramolecular aminolysis to form the corresponding lactam, 3-azabicyclo[3.1.0]hexan-2-one. This guide will focus on the formation of the bicyclic ester.
Visualizing the Reaction Pathway
Reaction Mechanism
References
Troubleshooting & Optimization
Common side products in reactions with Ethyl 3-bromo-2-(bromomethyl)propionate
Welcome to the technical support center for Ethyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible. Our focus is on providing not just solutions, but a deeper understanding of the chemical principles at play.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during reactions involving this compound.
Question 1: I'm attempting a dehydrobromination to synthesize Ethyl α-(bromomethyl)acrylate, but my yield is low and I'm seeing multiple spots on my TLC. What are the likely side products and how can I minimize them?
Answer:
Low yields and the presence of impurities in the dehydrobromination of this compound are common issues that can often be traced back to reaction conditions. The primary side products to consider are the isomeric elimination product, the di-substituted product from reaction with a nucleophilic base, and the product of hydrolysis.
-
Isomeric Elimination Product (Ethyl 2-(bromomethyl)crotonate): Depending on the base used and reaction conditions, you might see the formation of the thermodynamically more stable internal alkene.
-
Over-reaction/Di-substitution: If a nucleophilic amine base (like triethylamine) is used in excess or at elevated temperatures, it can displace the second bromide, leading to a quaternary ammonium salt.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid, or hydrolysis of the alkyl bromides to alcohols.
To minimize these side products, consider the following:
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred for clean elimination. 1,8-Diazabicycloundec-7-ene (DBU) is an excellent choice. If using triethylamine, use it in slight excess and at low temperatures.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to disfavor over-reaction and side reactions.
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry to prevent hydrolysis.
Below is a workflow to troubleshoot this specific issue:
Caption: Troubleshooting workflow for dehydrobromination.
Question 2: My Reformatsky reaction with a ketone is sluggish and I'm recovering a lot of starting material. What could be the issue?
Answer:
A sluggish Reformatsky reaction is almost always due to the inefficient generation of the organozinc reagent (the Reformatsky enolate). The surface of the zinc metal can be passivated by a layer of zinc oxide, which prevents the oxidative addition into the carbon-bromine bond.
To address this, you must activate the zinc prior to the reaction. Here are some common activation methods:
-
Acid Washing: Briefly wash the zinc dust with dilute HCl to etch away the oxide layer, followed by washing with water, ethanol, and then ether to dry it completely.
-
Using Iodine: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the zinc surface, creating fresh, reactive sites.
-
Using 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc suspension. The reaction of zinc with 1,2-dibromoethane is exothermic and helps to activate the zinc surface.
Once the zinc is activated, the reaction should proceed more readily. You should observe the formation of a grayish, cloudy suspension, which is indicative of the Reformatsky reagent formation.
Frequently Asked Questions (FAQs)
This section covers general questions about the handling, stability, and reactivity of this compound.
Question 1: What is the primary application of this compound?
Answer:
This compound is a key building block in organic synthesis, most notably as a precursor for the synthesis of α-methylene-γ-butyrolactones.[1][2] This is typically achieved through a two-step process: dehydrobromination to form Ethyl α-(bromomethyl)acrylate, followed by a Reformatsky-type reaction with an aldehyde or ketone.[3][4] α-Methylene-γ-butyrolactones are a common structural motif in many natural products with interesting biological activities.[5]
Question 2: How should I store and handle this compound?
Answer:
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[3] It is classified as a skin and eye irritant, and may cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Question 3: Can I use this reagent in aqueous conditions?
Answer:
It is generally not recommended to use this compound in aqueous conditions, especially with bases, as it is susceptible to hydrolysis. The ester linkage can be cleaved to form 3-bromo-2-(bromomethyl)propionic acid, and the alkyl bromide functionalities can be hydrolyzed to alcohols. Reactions should be carried out in anhydrous organic solvents.
Common Side Products
The following table summarizes common side products encountered in reactions with this compound.
| Side Product Name | Chemical Structure | Formation Conditions | Key Spectroscopic Signatures |
| Ethyl α-(bromomethyl)acrylate | C6H9BrO2 | Dehydrobromination with a base. | 1H NMR: Two distinct vinylic protons. |
| 3-Bromo-2-(bromomethyl)propionic acid | C4H6Br2O2 | Presence of water, especially under basic or acidic conditions. | Broad OH peak in 1H NMR; change in solubility. |
| Di-substituted amine product | Varies | Reaction with a primary or secondary amine base at elevated temperatures. | Disappearance of C-Br signals in 13C NMR; characteristic N-CH2 signals. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl α-(bromomethyl)acrylate
This protocol describes a typical dehydrobromination of this compound.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
What to Expect:
The reaction should result in a clear to pale yellow solution. The formation of triethylammonium bromide as a white precipitate is expected.
Potential Pitfalls:
-
Exothermic Reaction: The addition of triethylamine can be exothermic. Adding it slowly at 0 °C helps to control the reaction temperature.
-
Incomplete Reaction: If the reaction stalls, a slight excess of triethylamine can be added, but be cautious of di-substitution.
References
- 1. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Improving Reaction Yields with Ethyl 3-bromo-2-(bromomethyl)propionate
Welcome to the technical support center for Ethyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered when using this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and refine your reactions for maximum yield and purity.
Introduction to a Powerful Synthetic Building Block
This compound is a valuable building block in organic synthesis, particularly for creating complex molecular architectures.[1] Its utility stems from the presence of two primary bromide leaving groups and an ethyl ester, allowing for a variety of transformations. This trifunctional nature, however, also presents unique challenges in controlling reactivity and minimizing side products. This guide will provide in-depth, experience-based solutions to common problems, helping you to navigate the intricacies of working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a bifunctional alkylating agent. Its key applications include:
-
Synthesis of Heterocycles: It is a precursor for creating various ring systems, especially 3,3-disubstituted oxetanes, which are of growing interest in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups.
-
Formation of Spirocycles: The reagent can be used to construct spirocyclic systems, which are valuable motifs in natural products and drug candidates.
-
Malonic Ester Synthesis and Analogues: It can be used in variations of the malonic ester synthesis to create substituted carboxylic acids.[2][3]
Q2: What are the main safety precautions to consider when handling this reagent?
A2: this compound is an irritant to the skin, eyes, and respiratory system.[4][5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] In case of contact, rinse the affected area immediately with plenty of water.[5]
Q3: How should I store this compound?
A3: Store the compound in a cool, dry, and dark place in a tightly sealed container.[5] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low product yield is one of the most common challenges. The root cause often lies in the reaction conditions or the inherent reactivity of the substrate.
Q: My reaction is sluggish and I'm recovering a significant amount of starting material. What's going on?
A: The primary culprit is likely steric hindrance. The two bromomethyl groups are attached to a tertiary carbon, which can significantly slow down the rate of S\textsubscript{N}2 reactions. The bulky bromine atoms and the ethyl ester group can impede the backside attack of the nucleophile.
Solutions:
-
Increase Reaction Temperature: Forcing conditions are often necessary. Depending on the solvent and nucleophile, temperatures in the range of 80-150 °C may be required.
-
Extend Reaction Time: Due to the slow reaction kinetics, reactions may need to be run for extended periods, from 24 to 72 hours. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate S\textsubscript{N}2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more reactive.
| Parameter | Recommendation | Rationale |
| Temperature | 80-150 °C | Overcomes the high activation energy due to steric hindrance. |
| Time | 24-72 hours | Allows the slow reaction to proceed to completion. |
| Solvent | DMF, DMSO | Promotes S\textsubscript{N}2 reactions and helps dissolve reactants. |
Issue 2: Formation of Side Products
The bifunctional nature of this compound can lead to the formation of undesired side products.
Q: I'm observing a significant amount of a byproduct with a similar mass to my desired product. What could it be?
A: Intramolecular cyclization is a common side reaction, especially with nucleophiles that can also act as a base. If your nucleophile has a proton that can be removed, the resulting species can attack one of the bromomethyl groups, leading to a cyclic product. For instance, if a diol is used as a nucleophile, an intramolecular Williamson ether synthesis can occur.
Solutions:
-
Use a Non-Nucleophilic Base: If your reaction requires a base, choose a sterically hindered, non-nucleophilic one like DBU or proton sponge to avoid competition with your primary nucleophile.
-
Control Stoichiometry: Use a significant excess of the desired nucleophile to favor the intermolecular reaction over the intramolecular one. A 2.2 to 3.0-fold excess of the nucleophile is a good starting point.
-
Protecting Groups: If your nucleophile contains a functional group that can cause side reactions (e.g., a hydroxyl group), consider protecting it before the reaction and deprotecting it afterward.
Q: I'm trying to perform a mono-alkylation, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A: Achieving selective mono-alkylation can be challenging due to the similar reactivity of the two bromomethyl groups.
Solutions:
-
Control Stoichiometry: Use the nucleophile as the limiting reagent. A 1:1 stoichiometry of the nucleophile to this compound is a good starting point, but you may need to adjust this based on your results.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the second alkylation may have a slightly higher activation energy.
-
Slow Addition: Add the this compound slowly to a solution of the nucleophile. This will help to keep the concentration of the bifunctional reagent low, reducing the chances of a second reaction.
Experimental Protocols
General Protocol for S\textsubscript{N}2 Substitution with an Anionic Nucleophile (e.g., Azide, Cyanide)
This protocol provides a general starting point. Optimization of temperature and reaction time will be necessary for specific nucleophiles.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, 10-20 mL per gram of substrate).
-
Addition of Nucleophile: Add the anionic nucleophile (e.g., sodium azide or sodium cyanide) (2.2-3.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Reaction with Amines
-
Preparation: In a sealed tube or pressure vessel, combine this compound (1.0 eq) and the desired amine (a large excess can also serve as the solvent, or 3-5 eq in a high-boiling point solvent like NMP).
-
Base (Optional): Add a non-nucleophilic base (e.g., potassium carbonate) (2.2 eq) to scavenge the HBr formed.
-
Reaction: Heat the mixture to 100-150 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify by column chromatography or distillation.
Visualizing Reaction Pathways
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Competing Reaction Pathways
Caption: Visualization of competing intermolecular and intramolecular reactions.
References
Technical Support Center: A Troubleshooting Guide for Reactions of Ethyl 3-bromo-2-(bromomethyl)propionate
Welcome to our dedicated technical support center for Ethyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. We understand that even with the most well-designed experiments, challenges can arise. This resource, presented in a question-and-answer format, aims to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Incomplete Reactions and Unexpected Products
Question 1: My reaction is showing a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue that can often be traced back to several key factors related to reaction kinetics and reagent stability. Let's break down the potential culprits and the corresponding solutions:
Potential Causes and Solutions:
-
Insufficient Nucleophilicity: The reactivity of your chosen nucleophile is paramount. Weakly nucleophilic species will react sluggishly with the sterically hindered electrophilic carbons of this compound.
-
Expert Insight: The two bromine atoms are on primary carbons, which generally favor SN2 reactions. However, the presence of the adjacent bromomethyl group and the ester functionality can influence the electronic environment and steric accessibility.
-
Troubleshooting Steps:
-
Increase Nucleophile Concentration: Employing a higher excess of the nucleophile (e.g., 2.5-5 equivalents) can shift the reaction equilibrium towards the product.
-
Select a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For instance, if you are using a neutral amine, its conjugate base (the amide) will be significantly more reactive.
-
Solvent Effects: The choice of solvent can dramatically impact the nucleophilicity of your reagent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and reactive.
-
-
-
Inadequate Reaction Temperature: Many reactions require a certain activation energy to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS at each stage to find the optimal temperature that promotes product formation without significant decomposition.
-
Refluxing Conditions: For particularly stubborn reactions, refluxing in a suitable high-boiling solvent may be necessary.
-
-
-
Deactivation of the Nucleophile: Acidic byproducts, such as HBr formed during the substitution, can protonate and thereby deactivate your nucleophile.
-
Troubleshooting Steps:
-
Inclusion of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine can scavenge any generated acid without competing with your primary nucleophile. Carbonate bases such as K₂CO₃ or Cs₂CO₃ are also effective.
-
-
-
Poor Solubility of Reagents: If your nucleophile or the substrate is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and proceed much slower.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to ensure complete dissolution of all reactants at the chosen reaction temperature.
-
Phase-Transfer Catalysis: In cases of poor solubility of an ionic nucleophile in an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.
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-
Question 2: My reaction is producing a significant amount of a byproduct with a double bond, as indicated by ¹H NMR and mass spectrometry. What is happening and how can I suppress this side reaction?
Answer:
The formation of an alkene byproduct is a classic indication that an elimination reaction is competing with your desired substitution reaction. This compound has protons on the carbon adjacent to the bromomethyl groups (the α-carbon), which can be abstracted by a basic nucleophile, leading to the formation of Ethyl 2-(bromomethyl)acrylate.
Understanding the Competition: SN2 vs. E2
Both substitution (SN2) and elimination (E2) are bimolecular reactions, and their rates are dependent on the concentration of both the substrate and the nucleophile/base. The balance between these two pathways is influenced by several factors.
Troubleshooting Strategies to Favor Substitution:
-
Choice of Base/Nucleophile:
-
Less Basic Nucleophiles: Opt for nucleophiles that are less basic. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.
-
Less Sterically Hindered Bases: If a base is required, use one that is not sterically bulky. Bulky bases, such as potassium tert-butoxide, are more likely to act as bases rather than nucleophiles due to steric hindrance around the electrophilic carbon.[1]
-
-
Reaction Temperature:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.[2] Running the reaction at a lower temperature can significantly suppress the formation of the elimination byproduct.
-
-
Solvent:
-
Polar Aprotic Solvents: As mentioned previously, polar aprotic solvents (DMF, DMSO, acetone) are generally preferred for SN2 reactions.
-
Quantitative Data Summary for Minimizing Elimination:
| Parameter | Condition Favoring SN2 | Condition Favoring E2 |
| Nucleophile/Base | Weakly basic, good nucleophile | Strong, sterically hindered base |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic |
Question 3: I am observing multiple products in my reaction mixture, suggesting that both bromine atoms have reacted, or that the ester has been cleaved. How can I achieve selective monosubstitution or prevent ester hydrolysis?
Answer:
Controlling selectivity and preventing unwanted side reactions with the ester group are crucial for a successful outcome.
Achieving Monosubstitution:
The two bromomethyl groups on the substrate are chemically equivalent, making selective monosubstitution challenging. However, it can often be achieved by carefully controlling the reaction conditions.
-
Stoichiometry: Use a limited amount of the nucleophile (e.g., 0.9-1.1 equivalents). This will statistically favor the formation of the monosubstituted product.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, further promoting monosubstitution.
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Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution, allowing for the isolation of the monosubstituted product.
Preventing Ester Hydrolysis:
The ester group in this compound can be susceptible to hydrolysis, especially under basic or acidic conditions, to yield the corresponding carboxylic acid.
-
Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried. The presence of water can lead to hydrolysis.
-
Choice of Base: If a base is necessary, use a non-hydroxide base. Bases like potassium carbonate or triethylamine are less likely to promote ester hydrolysis than sodium hydroxide or potassium hydroxide.
-
pH Control: Maintain the reaction mixture at a neutral or slightly basic pH to minimize both acid- and base-catalyzed hydrolysis.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions with this compound?
A1: For nucleophilic substitution reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile are generally recommended. These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity. For reactions where elimination is a concern, a less polar solvent might be considered in combination with a less basic nucleophile.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be useful for visualizing spots if the product is not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
Q3: My product is difficult to purify. What are some recommended purification strategies?
A3: Silica gel column chromatography is the most common method for purifying products from these reactions. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. If your product is a solid, recrystallization can be a powerful purification technique.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is an alkylating agent and should be handled with care. It is irritating to the eyes, respiratory system, and skin.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS).
Experimental Protocols
General Protocol for a Double Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of Diethyl 2,4-diazido-3-(azidomethyl)pentanedioate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.3 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
Technical Support Center: Managing Elimination Side Reactions with Ethyl 3-bromo-2-(bromomethyl)propionate
Welcome to the Technical Support Center for Ethyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent and encountering challenges with elimination side reactions. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Duality of Reactivity
This compound is a valuable building block, particularly in the synthesis of α-methylene-γ-butyrolactones, a scaffold present in many biologically active natural products.[1][2] However, its structure, featuring two primary bromide leaving groups on adjacent carbons, presents a classic challenge in organic synthesis: the competition between nucleophilic substitution (the desired pathway for many applications) and elimination (a common side reaction).
This guide will provide a comprehensive overview of the factors governing this competition and practical strategies to steer your reaction towards the desired outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction is producing a significant amount of Ethyl 2-(bromomethyl)acrylate.
This is the most common elimination byproduct. Its formation is a strong indicator that the reaction conditions are favoring an E2 (bimolecular elimination) mechanism.
Potential Causes & Troubleshooting Steps:
-
Strong, Hindered Base: The use of strong, sterically bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) will almost certainly favor elimination. The steric bulk of the base prevents it from acting as a nucleophile at the sterically encumbered carbon, and it will instead abstract a proton from the less hindered β-carbon, leading to the formation of an alkene.
-
High Reaction Temperature: Elimination reactions are generally favored at higher temperatures as they are entropically more favorable than substitution reactions.
Solutions:
-
Re-evaluate Your Base: If possible, switch to a weaker or less sterically hindered base. For example, if you are performing an alkylation of a soft nucleophile, a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) may be sufficient.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly suppress the rate of elimination relative to substitution.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor Sₙ2 reactions over E2 reactions.
Issue 2: My desired substitution product is forming, but the yield is low, and I'm isolating a complex mixture of byproducts.
This scenario suggests that while you may have partially controlled the E2 pathway, other side reactions could be occurring, or the substitution reaction itself is inefficient.
Potential Causes & Troubleshooting Steps:
-
Compromised Reagent Quality: this compound can degrade over time, especially if exposed to moisture, leading to the formation of HBr which can catalyze side reactions.
-
Inappropriate Nucleophile: Very soft nucleophiles may react slowly, requiring forcing conditions that promote elimination. Conversely, very hard, basic nucleophiles will favor elimination.
Solutions:
-
Check Reagent Purity: Ensure the purity of your this compound using techniques like NMR or GC-MS. If necessary, purify it before use.
-
Optimize Nucleophile Equivalence: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to ensure the complete consumption of the starting material.
-
Consider a Two-Step Approach: For certain nucleophiles, it may be advantageous to first generate the nucleophile in situ using a non-hindered base and then add the this compound slowly at a controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination side product I should be looking for?
A1: The most likely elimination product is Ethyl 2-(bromomethyl)acrylate . This is formed through the loss of HBr across the C2 and C3 positions of the propionate backbone.
Q2: Under what conditions is elimination the desired reaction?
A2: The synthesis of Ethyl 2-(bromomethyl)acrylate, a valuable monomer and intermediate, relies on the controlled elimination of HBr from this compound. This is typically achieved using a non-nucleophilic, hindered base.
Q3: How does steric hindrance in this compound affect its reactivity?
A3: The presence of the bromomethyl group at the α-position creates significant steric hindrance around the electrophilic carbon atoms. This steric congestion disfavors the backside attack required for an Sₙ2 reaction, making it more susceptible to elimination, especially with bulky bases.
Q4: Can this substrate undergo Sₙ1 or E1 reactions?
A4: Sₙ1 and E1 pathways are unlikely under most conditions. These mechanisms proceed through a carbocation intermediate. The formation of a primary carbocation, which would be necessary in this case, is energetically highly unfavorable.
Mechanistic Insights: The Sₙ2 vs. E2 Competition
The competition between substitution and elimination is at the heart of managing reactions with this compound. The following diagram illustrates the two competing pathways:
Caption: Competing Sₙ2 and E2 pathways for this compound.
Key Factors Influencing the Reaction Pathway:
| Parameter | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Base/Nucleophile | Weakly basic, good nucleophile (e.g., I⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Strong, bulky bases are poor nucleophiles and readily abstract a proton. |
| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures | Elimination has a higher activation energy and is entropically favored. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Less polar solvents can also favor E2 | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution. |
| Substrate Structure | Less steric hindrance | Increased steric hindrance | Steric hindrance impedes the backside attack required for Sₙ2. |
Experimental Protocols
The following are generalized protocols. Always optimize conditions for your specific substrate and nucleophile.
Protocol 1: Minimizing Elimination in a Typical Alkylation Reaction
This protocol is designed for the alkylation of a moderately nucleophilic species where elimination is a known side reaction.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 eq)
-
Mild, non-hindered base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base portion-wise with stirring.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the cooled nucleophile/base mixture over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for minimizing elimination during alkylation.
Protocol 2: Analysis of a Reaction Mixture for Substitution vs. Elimination Products
A quantitative understanding of your product distribution is key to optimizing your reaction.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Take a small aliquot from your crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Inject the sample onto a GC-MS equipped with a standard non-polar column (e.g., DB-5 or HP-5).
-
Develop a temperature gradient method that effectively separates the starting material, the desired substitution product, and the elimination byproduct (Ethyl 2-(bromomethyl)acrylate).
-
Identify the peaks based on their mass spectra. The molecular ion peaks will be distinct for each compound.
-
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum of the crude reaction mixture.
-
The vinylic protons of the elimination byproduct, Ethyl 2-(bromomethyl)acrylate, will appear as distinct signals in the alkene region of the spectrum (typically 5.5-6.5 ppm).
-
The desired substitution product will have characteristic signals corresponding to the newly formed bond and the modified propionate backbone.
-
By integrating the characteristic peaks of the product and byproduct, you can determine the relative ratio of substitution to elimination.
-
References
Technical Support Guide: Identifying Impurities in Commercial Ethyl 3-bromo-2-(bromomethyl)propionate
Introduction: Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) is a versatile bifunctional reagent crucial in organic synthesis, particularly for constructing complex molecular architectures in pharmaceutical and agrochemical development.[1] Given its reactive nature, the purity of this reagent is paramount; the presence of even minor impurities can significantly impact reaction yields, selectivity, and the safety profile of subsequent products. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify and understand the common impurities encountered in commercial batches of this compound.
Section 1: Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I should expect in my batch of this compound?
The impurities in a given batch are primarily dictated by the synthetic route, purification efficiency, and storage conditions. However, based on the molecule's structure and reactivity, the most common impurities fall into three categories:
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Process-Related Impurities: These are residual starting materials or intermediates from the synthesis. A common route involves the hydrobromination of ethyl acrylate followed by further bromination.[2] Therefore, residual Ethyl 3-bromopropionate or mono-brominated intermediates could be present.[2]
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Elimination Byproducts: Due to the presence of two bromine atoms on adjacent carbons (a vicinal dibromide structure), the molecule is susceptible to elimination reactions, especially when exposed to heat or basic conditions.[3][4] The primary elimination product is Ethyl 2-(bromomethyl)acrylate .[5]
-
Degradation Products: As an ester, the compound can undergo hydrolysis if exposed to moisture, yielding 3-Bromo-2-(bromomethyl)propionic acid and ethanol.[6]
Q2: How are these impurities formed?
Understanding the formation pathways is key to both identifying impurities and preventing their formation. The primary mechanisms are elimination and hydrolysis.
-
Elimination (E2 Mechanism): This is often the most significant pathway for impurity formation.[3] In the presence of a base (even trace amounts of basic residue from synthesis) or upon heating, a proton is abstracted from the alpha-carbon. This initiates a cascade of electron movements, forming a double bond and expelling a bromide ion to yield the more stable, conjugated acrylate system.[7][8]
-
Hydrolysis: This reaction is catalyzed by either acid or base and involves the nucleophilic attack of water on the ester's carbonyl carbon.[6][9] While slow with neutral water, it can become significant if the material is improperly stored or used in aqueous conditions without appropriate controls.
Caption: Primary impurity formation pathways from the parent compound.
Q3: Can the compound degrade during storage or use? What are the degradation products?
Yes. Degradation is a common issue.
-
During Storage: Long-term storage, especially at room temperature or in a non-inert atmosphere, can lead to the slow formation of the elimination product, Ethyl 2-(bromomethyl)acrylate. Exposure to atmospheric moisture can cause hydrolysis to the corresponding carboxylic acid. For optimal stability, store the material in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures (2-8°C is recommended).
-
During Use: The compound is sensitive to heat. Distillation, for instance, is performed under high vacuum (e.g., 90 °C at 0.5 mmHg) to avoid thermal decomposition.[5][10] Using basic reagents (e.g., amine bases like triethylamine) or protic solvents at elevated temperatures can significantly accelerate the formation of elimination and hydrolysis impurities.
Q4: My reaction is failing or giving unexpected side products. Could impurities in the starting material be the cause?
Absolutely. The presence of Ethyl 2-(bromomethyl)acrylate is particularly problematic. As a Michael acceptor, it can react with nucleophiles in your reaction mixture, consuming your reagents and generating unintended byproducts. The hydrolysis product, 3-Bromo-2-(bromomethyl)propionic acid, can interfere with pH-sensitive reactions or reactions involving metal catalysts. It is always best practice to verify the purity of a new batch of reagent before use in a critical reaction.
Section 2: Troubleshooting Analytical Results
Q5: I see an unexpected peak in my GC-MS analysis. How can I identify it?
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for assessing the purity of this volatile compound.[11] If you observe an unexpected peak, follow this diagnostic workflow:
-
Check the Molecular Ion (M+): Look for the molecular ion peak in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This creates a characteristic isotopic pattern.
-
A dibrominated compound (like the parent) will show a triplet pattern at M+, M+2, and M+4 with a ratio of roughly 1:2:1.
-
A mono-brominated compound (like the elimination product) will show a doublet pattern at M+ and M+2 with a ratio of roughly 1:1.
-
-
Analyze Fragmentation Patterns: Look for characteristic fragment ions.
-
Loss of Bromine: A peak at [M-79]⁺ or [M-81]⁺ is very common for brominated compounds.
-
Loss of Ethoxy Group: A peak corresponding to the loss of •OCH₂CH₃ (m/z 45) from the ester is expected.
-
Loss of the Ester Group: A peak corresponding to the loss of •COOCH₂CH₃ (m/z 73) is also possible.
-
-
Compare with Known Impurities: Use the table below to check if the molecular weight and fragmentation pattern match a likely impurity.
Q6: My ¹H NMR spectrum shows extra signals. What could they be?
¹H NMR spectroscopy is invaluable for unambiguous structural identification.[12] If your spectrum is not clean, compare the unexpected signals to the predicted chemical shifts of common impurities.
| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Rationale for Identification |
| This compound (Product) | 4.25 (q, 2H), 3.7-3.9 (m, 4H), 3.2 (m, 1H), 1.3 (t, 3H) | This is the expected pattern for the pure product. |
| Ethyl 2-(bromomethyl)acrylate (Elimination Product) | 6.3 (s, 1H), 5.9 (s, 1H) , 4.2 (s, 2H), 4.25 (q, 2H), 1.3 (t, 3H) | The two singlets between 5.9 and 6.5 ppm are characteristic of the terminal alkene protons (=CH₂), a definitive sign of elimination.[13][14] |
| 3-Bromo-2-(bromomethyl)propionic Acid (Hydrolysis Product) | Similar to parent but lacks ethyl signals (quartet at ~4.25, triplet at ~1.3). A broad singlet for the carboxylic acid proton (-COOH) appears far downfield (>10 ppm).[15] | The absence of the ethyl ester signals is the primary indicator. The -COOH proton may be broad or exchange with residual water. |
| Ethyl 3-bromopropionate (Process Impurity) | 4.2 (q, 2H), 3.6 (t, 2H), 2.9 (t, 2H), 1.3 (t, 3H) | A simple pattern of two triplets and a quartet, distinct from the more complex multiplets of the dibrominated product.[2] |
Q7: The purity of my material seems to decrease over time. What's happening and how can I prevent it?
This is a clear sign of degradation. The most likely cause is slow elimination to form Ethyl 2-(bromomethyl)acrylate, potentially accelerated by exposure to light, ambient heat, or moisture (which could cause hydrolysis and generate acidic byproducts that catalyze further degradation).
Prevention Strategy:
-
Proper Storage: Store in a refrigerator or freezer (2-8°C is common), in an amber vial to protect from light, and under an inert atmosphere (argon or nitrogen).
-
Purchase Smaller Quantities: If you do not use the reagent frequently, purchase smaller quantities that will be consumed more quickly to avoid long-term storage issues.
-
Re-analyze Before Use: If a bottle has been on the shelf for several months, it is prudent to re-analyze its purity by GC or NMR before use in a critical, large-scale, or expensive reaction.
Section 3: Standard Analytical Protocols
These protocols provide a validated starting point for in-house quality control.
Protocol 1: Purity Assessment and Impurity Identification by GC-MS
This method is designed to separate the parent compound from its more volatile impurities.
1. Sample Preparation: a. Prepare a stock solution of the material at ~1 mg/mL in a suitable solvent like Ethyl Acetate or Dichloromethane. b. Serially dilute to a final concentration of ~10-50 µg/mL for analysis.
2. Instrumentation and Conditions:
- Rationale: A non-polar column like a DB-5ms is chosen for its excellent performance with a wide range of organic molecules, including halogenated compounds.[12] The temperature program is designed to separate the volatile starting materials from the higher-boiling product and potential degradation products.[16]
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL, Split ratio 50:1 |
| Oven Program | Initial 60°C, hold 2 min. Ramp 15°C/min to 280°C, hold 5 min. |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
3. System Suitability: a. Before running samples, inject a solvent blank to ensure no system contamination. b. The analysis is considered valid if the main peak for this compound is symmetrical and well-resolved from other components.
4. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Calculate purity as the area percent of the main peak. c. For any impurity peak >0.1%, analyze its mass spectrum as described in Q5 to propose a structure.
Caption: A typical workflow for identifying impurities using GC-MS.
Protocol 2: Structural Confirmation and Impurity Profiling by ¹H NMR Spectroscopy
This protocol allows for the definitive identification and relative quantification of impurities.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the sample into an NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. c. Cap the tube and gently invert to dissolve the sample completely.
2. Instrumentation and Parameters:
- Rationale: CDCl₃ is a common, non-protic solvent that dissolves the analyte well. A 400 MHz or higher field magnet provides the necessary resolution to separate the complex multiplets of the parent compound from the sharper signals of impurities.[12]
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ with TMS |
| Experiment | Standard ¹H acquisition |
| Acquisition Time | ~2-3 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 16 or 32 (for good signal-to-noise) |
3. Data Processing and Analysis: a. Process the FID with an appropriate line broadening (e.g., 0.3 Hz). b. Phase and baseline correct the spectrum carefully. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the characteristic peaks for the parent compound and any identified impurities (see table in Q6). e. The mole percent of an impurity can be estimated by comparing its integral (normalized for the number of protons) to the integral of a well-resolved signal from the parent compound.
Section 4: Summary of Potential Impurities
| Impurity Name | Structure | Molecular Formula | MW ( g/mol ) | Origin |
| Ethyl 2-(bromomethyl)acrylate |
| C₆H₉BrO₂ | 193.04 | Elimination |
| 3-Bromo-2-(bromomethyl)propionic Acid |
| C₄H₅Br₂O₂ | 244.89 | Hydrolysis |
| Ethyl 3-bromopropionate | C₅H₉BrO₂ | 181.03 | Process |
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chembk.com [chembk.com]
- 11. labproinc.com [labproinc.com]
- 12. benchchem.com [benchchem.com]
- 13. ETHYL 2-(BROMOMETHYL)ACRYLATE(17435-72-2) 1H NMR [m.chemicalbook.com]
- 14. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]
- 15. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of Ethyl 3-bromo-2-(bromomethyl)propionate
Welcome to the technical support center for Ethyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the nuanced reactivity of this di-brominated ester, with a particular focus on how base strength dictates the reaction pathway, leading to either substitution or elimination products.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule containing two primary alkyl bromide moieties. This structure allows for a range of chemical transformations, primarily nucleophilic substitution (SN2) and base-induced elimination (E2). The competition between these two pathways is highly dependent on the reaction conditions, most notably the strength and steric bulk of the base employed.
A foundational understanding of these competing mechanisms is crucial for achieving the desired synthetic outcome. Strong, non-nucleophilic bases will favor the E2 elimination pathway, leading to the formation of Ethyl 2-(bromomethyl)acrylate, a valuable α,β-unsaturated ester. Conversely, weaker, more nucleophilic bases are expected to favor the SN2 pathway, resulting in the substitution of one or both bromine atoms.
This guide will provide a detailed exploration of these reaction pathways, offering practical advice for experimental design and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction of this compound with a base?
The most prevalent reaction, particularly with non-nucleophilic or sterically hindered bases, is an E2 elimination to yield Ethyl 2-(bromomethyl)acrylate.[1] This is due to the presence of a hydrogen atom on the carbon adjacent to the bromomethyl group, which can be readily abstracted by a base.
Q2: Can I achieve selective monosubstitution of one of the bromine atoms?
Achieving selective monosubstitution can be challenging due to the similar reactivity of the two primary alkyl bromides. However, by carefully controlling the stoichiometry of the nucleophile (using one equivalent or slightly less) and employing milder reaction conditions (lower temperature, weaker base), it may be possible to favor the monosubstituted product. Close monitoring of the reaction progress by techniques like TLC or GC-MS is essential to stop the reaction at the desired point.
Q3: Is intramolecular cyclization a possible side reaction?
While intramolecular reactions are a possibility for di-halo compounds, with this compound, base-induced elimination is generally the more favored pathway. Intramolecular cyclization to form a cyclopropane derivative would involve a less favorable 3-exo-tet ring closure. For analogous molecules like 3-bromo-2-(bromomethyl)propan-1-ol, intramolecular Williamson ether synthesis to form an oxetane is a known reaction under basic conditions.[2] However, for the ester, the acidity of the α-proton and the stability of the resulting conjugated system strongly favor elimination.
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in both SN2 and E2 reactions.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[3][4]
-
Polar protic solvents (e.g., ethanol, water) can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding.[3] For E2 reactions, the choice of solvent is often linked to the solubility of the base. For example, sodium ethoxide is often used in ethanol.[5]
Q5: What is the expected major product when using a strong, sterically hindered base like potassium tert-butoxide?
A strong, sterically hindered base like potassium tert-butoxide will overwhelmingly favor the E2 elimination pathway.[6][7][8][9] Its bulkiness makes it a poor nucleophile, disfavoring the SN2 reaction, while its high basicity makes it very effective at abstracting a proton to initiate elimination.[8] The expected product is Ethyl 2-(bromomethyl)acrylate.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides systematic troubleshooting strategies.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Base Strength or Activity | - Ensure the base is fresh and has been stored under appropriate conditions to prevent decomposition or reaction with atmospheric moisture and CO₂. - For solid bases like potassium carbonate, ensure it is finely powdered to maximize surface area. - Consider using a stronger base if the reaction is sluggish. |
| Low Reaction Temperature | - While lower temperatures can favor substitution, they may also significantly slow down the reaction rate. - Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. High temperatures generally favor elimination.[10] |
| Poor Solubility of Reagents | - Ensure all reagents are soluble in the chosen solvent at the reaction temperature. - If a reagent is not fully dissolved, consider using a co-solvent or a different solvent system. |
| Inadequate Mixing | - For heterogeneous reactions, ensure vigorous stirring to facilitate contact between the reactants. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Competition between SN2 and E2 | - To favor E2 (Elimination): Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU). Higher temperatures also favor elimination. - To favor SN2 (Substitution): Use a good, non-basic nucleophile (e.g., sodium iodide, sodium azide). Use a polar aprotic solvent and maintain a lower reaction temperature. |
| Di-substitution vs. Mono-substitution | - To favor mono-substitution, use a 1:1 stoichiometry of nucleophile to substrate or a slight excess of the substrate. - Monitor the reaction closely and stop it once the desired product is maximized. |
| Hydrolysis of the Ester | - If using a strong aqueous base (e.g., NaOH, KOH), hydrolysis of the ethyl ester to a carboxylate can occur, especially at elevated temperatures. - Use anhydrous conditions and non-aqueous bases where possible. If an aqueous workup is necessary, perform it at low temperatures and quickly. |
Issue 3: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Product Decomposition | - The product, especially the α,β-unsaturated ester from elimination, may be susceptible to polymerization or decomposition under harsh conditions (e.g., high heat, prolonged reaction times, presence of acid or base). - Minimize reaction time and purify the product promptly after workup. |
| Loss during Workup | - Ensure the product is not lost in the aqueous layer during extraction. Check the solubility of your product. - If the product is volatile, be cautious during solvent removal under reduced pressure. |
| Inefficient Purification | - Optimize your purification method (e.g., column chromatography solvent system, distillation conditions) to effectively separate the product from byproducts and unreacted starting material. |
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
Caption: Competing E2 and SN2 pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(bromomethyl)acrylate via E2 Elimination
This protocol is adapted from general procedures for the dehydrohalogenation of alkyl halides.
Materials:
-
This compound
-
Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.1 - 1.5 eq of TEA or DBU) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford pure Ethyl 2-(bromomethyl)acrylate.
-
Protocol 2: General Procedure for SN2 Substitution
This protocol provides a general framework for performing a substitution reaction. The specific nucleophile and conditions will need to be optimized for the desired transformation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium iodide) (1.0 - 2.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetone)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method such as column chromatography or recrystallization.
-
Data Summary
| Base/Nucleophile | pKa of Conjugate Acid | Expected Major Pathway | Primary Product(s) |
| Triethylamine (TEA) | ~10.75 | E2 | Ethyl 2-(bromomethyl)acrylate |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | E2 | Ethyl 2-(bromomethyl)acrylate |
| Potassium tert-butoxide (t-BuOK) | ~17 | E2 | Ethyl 2-(bromomethyl)acrylate |
| Sodium Ethoxide (NaOEt) | ~16 | E2/SN2 | Mixture of elimination and substitution products |
| Sodium Iodide (NaI) | -9.3 | SN2 | Mono- and/or di-iodinated substitution products |
| Sodium Azide (NaN₃) | 4.72 | SN2 | Mono- and/or di-azido substitution products |
References
- 1. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. crab.rutgers.edu [crab.rutgers.edu]
Technical Support Center: Purifying Ethyl 3-bromo-2-(bromomethyl)propionate with Column Chromatography
Welcome to the technical support center for the purification of Ethyl 3-bromo-2-(bromomethyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for this specific separation. Here, we will delve into the nuances of this purification, moving beyond generic protocols to provide in-depth, field-proven insights. Our goal is to equip you with the knowledge to not only execute the procedure but also to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The primary challenge lies in the compound's potential reactivity and the presence of structurally similar impurities. This compound is a halogenated ester, which can be susceptible to degradation on acidic stationary phases like silica gel. Additionally, the synthesis of this compound can result in byproducts that have similar polarities, making separation by column chromatography non-trivial.
Q2: What stationary phase is recommended for this purification?
A2: For most applications involving brominated compounds like this, silica gel (60-120 or 230-400 mesh) is the standard and most cost-effective choice.[1] However, due to the potential for acid-catalyzed degradation, it is crucial to assess the stability of your compound on silica gel first.[2] If degradation is observed, using deactivated or neutral silica gel, or an alternative stationary phase like alumina, may be necessary.[3]
Q3: How do I select an appropriate mobile phase?
A3: Mobile phase selection is critical for achieving good separation.[4] A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[5][6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3] This Rf range typically provides the best balance for good separation on a column.
Q4: Can this compound be seen on a TLC plate under UV light?
A4: this compound does not possess a strong chromophore, so visualization directly under UV light (254 nm) might be faint or non-existent. Staining the TLC plate with a visualizing agent such as potassium permanganate or p-anisaldehyde stain is usually necessary to see the spots.
Troubleshooting Guide
Navigating the complexities of column chromatography requires a systematic approach to problem-solving. Below is a table outlining common issues encountered during the purification of this compound, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column (channeling). - Co-elution of impurities with similar polarity. | - Optimize Mobile Phase: Systematically vary the solvent ratio based on TLC analysis to increase the difference in Rf values (ΔRf) between your product and impurities.[5] - Reduce Sample Load: The amount of crude material should be appropriate for the column size. A general rule is 1g of crude material per 10-20g of silica gel. - Improve Packing Technique: Ensure a uniform and tightly packed column to prevent solvent channeling.[3] - Consider Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to better resolve closely eluting compounds.[5] |
| Low Product Yield / Recovery | - Product degradation on the stationary phase. - Irreversible adsorption to the stationary phase. - Product is too polar or non-polar for the chosen system and either remains on the column or elutes with the solvent front. | - Assess Compound Stability: Perform a 2D TLC to check for degradation on silica.[2] If unstable, use deactivated silica or an alternative stationary phase like alumina.[3] - Adjust Mobile Phase: If the product is not eluting, increase the polarity of the mobile phase. If it elutes too quickly, decrease the polarity.[2] - Dry Loading: For compounds with poor solubility in the mobile phase, dry loading can improve resolution and recovery.[7] |
| Product Elutes with Streaking or Tailing | - Compound is degrading on the column. - Sample is too concentrated when loaded. - Presence of highly polar impurities. | - Use Deactivated Silica: Add a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic silica gel.[3] - Dilute Sample: Ensure the sample is fully dissolved in a minimal amount of solvent before loading.[7] - Pre-purification Wash: If acidic impurities are present, a pre-column wash with a mild base (e.g., saturated sodium bicarbonate solution) can be beneficial.[3] |
| Column Runs Dry or Cracks | - Insufficient solvent head above the stationary phase. - Uneven packing. | - Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase to prevent air from entering the column.[8] - Repack the Column: If cracking occurs, the separation will be compromised, and the column should be repacked. |
Experimental Workflow & Protocols
A successful purification is grounded in a well-designed and executed protocol. The following workflow and detailed steps provide a comprehensive guide for the column chromatography of this compound.
Workflow Diagram
Caption: A typical workflow for column chromatography purification.
Detailed Protocol
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Anhydrous solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
TLC plates, developing chamber, and visualizing stain (e.g., potassium permanganate)
-
Collection tubes/flasks
-
Rotary evaporator
2. Step-by-Step Procedure:
a. Mobile Phase Optimization via TLC: i. Dissolve a small amount of the crude product in a suitable solvent. ii. Spot the solution onto a TLC plate. iii. Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). iv. Visualize the plate and identify the solvent system that provides an Rf value of 0.2-0.4 for the desired product and good separation from impurities.
b. Column Packing (Slurry Method): i. Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom.[1] ii. Add a thin layer of sand over the plug. iii. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[3] iv. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[3] Do not let the silica run dry.[8] v. Once packed, add a layer of sand on top of the silica gel to prevent disturbance.[3]
c. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully apply it to the top of the sand layer using a pipette.[7]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the sand layer.[7]
d. Elution and Fraction Collection: i. Carefully add the eluent to the top of the column. ii. Apply gentle pressure (if necessary using a flash chromatography system) to begin the elution.[4] iii. Collect fractions in separate, labeled tubes or flasks.
e. Monitoring and Isolation: i. Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[1] ii. Combine the fractions that contain the pure this compound. iii. Remove the solvent using a rotary evaporator to obtain the purified product.
Concluding Remarks
The purification of this compound by column chromatography is a robust technique that, when approached with a solid understanding of the underlying principles and potential pitfalls, can yield highly pure material. By carefully selecting the stationary and mobile phases, employing proper packing and loading techniques, and systematically troubleshooting any issues that arise, researchers can confidently and efficiently achieve their purification goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. labtech.tn [labtech.tn]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Stationary phase | Chromatography | Britannica [britannica.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis of Products from Ethyl 3-bromo-2-(bromomethyl)propionate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, Ethyl 3-bromo-2-(bromomethyl)propionate stands out as a versatile C6 building block. Its symmetrically activated structure, featuring two primary bromine atoms flanking a central methine, renders it a potent electrophile for a variety of nucleophilic substitution and cycloaddition reactions. The resulting products often serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for key products derived from reactions involving this compound. By understanding the characteristic NMR signatures of these products, researchers can confidently and efficiently characterize their reaction outcomes.
Understanding the Starting Material: this compound
Before delving into the analysis of reaction products, it is imperative to have a firm grasp of the NMR spectrum of the starting material. This compound (C6H10Br2O2) presents a relatively simple yet informative NMR profile.[1][2]
¹H NMR Spectrum:
The proton NMR spectrum is characterized by three main signals:
-
A triplet corresponding to the methyl protons (CH₃) of the ethyl ester group.
-
A quartet arising from the methylene protons (CH₂) of the ethyl ester group.
-
A complex multiplet resulting from the methine proton (CH) and the two diastereotopic methylene protons (CH₂Br).
¹³C NMR Spectrum:
The carbon NMR spectrum will display distinct signals for each of the unique carbon environments within the molecule. Key resonances include those for the carbonyl carbon of the ester, the methine carbon, the two brominated methylene carbons, and the carbons of the ethyl group.[1]
Comparative Analysis of Reaction Products
The true utility of this compound lies in its reactivity. Below, we explore the NMR analysis of products from two common classes of reactions: nucleophilic substitution and cyclopropanation.
Nucleophilic Substitution with Amines: Synthesis of Piperidine Derivatives
A common application of this dibromide is in the synthesis of heterocyclic compounds. For instance, reaction with a primary amine can lead to the formation of a substituted piperidine ring, a privileged scaffold in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of N-substituted piperidine derivatives.
Expected NMR Changes:
A successful reaction will result in significant changes in the NMR spectrum, providing clear evidence for the formation of the piperidine ring.
| Proton/Carbon | Starting Material (this compound) | Product (N-substituted Piperidine Derivative) | Rationale for Change |
| CH₂Br Protons | ~3.7 ppm (doublet of doublets) | Shifted upfield to ~2.5-3.5 ppm (multiplets) | The bromine atoms are replaced by the less electronegative nitrogen atom, causing an upfield shift. The protons become part of the piperidine ring system, leading to more complex splitting patterns. |
| CH Proton | ~3.2 ppm (multiplet) | Shifted upfield to ~2.0-2.5 ppm (multiplet) | Incorporation into the carbocyclic ring and the removal of adjacent bromine atoms lead to a significant upfield shift. |
| CH₂Br Carbons | ~35 ppm | Shifted downfield to ~50-60 ppm | The carbon atoms are now bonded to a more electronegative nitrogen atom within the ring, resulting in a downfield shift. |
| New Signals | N/A | Signals corresponding to the R-group on the nitrogen will appear. | These signals will be characteristic of the specific amine used in the reaction. |
Experimental Protocol: Synthesis of N-Benzyl-4-ethoxycarbonylpiperidine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add benzylamine (2.2 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-4-ethoxycarbonylpiperidine.
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR spectroscopy.
Cyclopropanation Reactions: Formation of Substituted Cyclopropanes
The two bromine atoms in this compound can be reductively eliminated to generate a reactive intermediate that can undergo intramolecular cyclization to form a cyclopropane ring.
Reaction Scheme:
Caption: Formation of a substituted cyclopropane ring.
Expected NMR Changes:
The formation of the strained cyclopropane ring leads to highly characteristic shifts in the NMR spectrum.
| Proton/Carbon | Starting Material (this compound) | Product (Ethyl 2-bromomethylcyclopropane-1-carboxylate) | Rationale for Change |
| CH₂Br Protons | ~3.7 ppm (doublet of doublets) | One CH₂Br group remains (~3.5 ppm), while the other is incorporated into the cyclopropane ring, shifting significantly upfield to ~0.8-1.5 ppm (multiplets).[3] | The high ring strain of the cyclopropane ring causes a dramatic upfield shift for the protons attached to it. |
| CH Proton | ~3.2 ppm (multiplet) | Shifts significantly upfield to ~1.5-2.0 ppm (multiplet). | Incorporation into the strained three-membered ring results in a pronounced upfield shift. |
| CH₂Br Carbons | ~35 ppm | One CH₂Br carbon remains (~33 ppm), while the other is incorporated into the cyclopropane ring, shifting upfield to ~15-25 ppm. | The carbons of the cyclopropane ring are highly shielded due to the ring strain. |
Experimental Protocol: Synthesis of Ethyl 2-bromomethylcyclopropane-1-carboxylate
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add activated zinc dust and a catalytic amount of iodine in anhydrous THF.
-
Addition of Reagents: Slowly add a solution of this compound in anhydrous THF to the zinc suspension.
-
Reaction Conditions: Maintain the reaction temperature at reflux and monitor by GC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the residue by distillation or column chromatography.
-
Analysis: Obtain ¹H and ¹³C NMR spectra of the purified product to confirm the structure.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The significant and predictable changes in the NMR spectra between the starting material and the expected products provide a robust method for confirming the success of a reaction. For instance, the disappearance of the characteristic downfield signals of the CH₂Br protons and the appearance of the highly shielded cyclopropyl protons is a clear indication of successful cyclopropanation.
Furthermore, the use of complementary analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can provide additional confidence in the structural assignments. The mass spectrum of the cyclopropanation product, for example, will show a molecular ion peak consistent with the loss of one bromine atom and the formation of a ring.[4]
Conclusion
A thorough understanding of NMR spectroscopy is indispensable for any researcher working with this compound. By carefully analyzing the shifts and coupling patterns in the ¹H and ¹³C NMR spectra, one can unambiguously identify the products of various chemical transformations. This guide provides a foundational framework for interpreting the NMR data of key derivatives, enabling faster and more efficient progress in synthetic endeavors.
References
A Senior Application Scientist's Guide to HPLC Purity Assessment of Ethyl 3-bromo-2-(bromomethyl)propionate Derivatives
Introduction: The Critical Role of Purity in Synthetic Intermediates
Ethyl 3-bromo-2-(bromomethyl)propionate is a key building block in organic synthesis, frequently utilized in the construction of complex molecules for pharmaceuticals and materials science.[1] As with any synthetic intermediate, its purity is paramount. Undetected impurities, such as starting materials, by-products, or degradation products, can have significant downstream consequences, including reduced yield, altered biological activity, and the introduction of potentially toxic components into a final drug product.[2][3]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis, offering high precision, sensitivity, and resolution to separate the main component from its structurally similar impurities.[3][4] This guide provides a comprehensive comparison of various HPLC method development strategies for the robust purity assessment of this compound, grounded in the principles of chromatographic theory and supported by experimental rationale.
Understanding the Analyte and Potential Impurities
Before embarking on method development, a thorough understanding of the target analyte is essential. This compound is a nonpolar, halogenated ester.[1][5][6] Its structure lacks a strong chromophore, which presents a challenge for UV detection. Potential impurities may arise from the synthesis process, including unreacted starting materials or by-products from side reactions.[3] Degradation can also occur, particularly through hydrolysis of the ester group.
Given its nonpolar nature, Reversed-Phase HPLC (RP-HPLC) is the most logical separation mode.[7][8] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing nonpolar compounds to be retained more strongly.[7][9]
Workflow for HPLC Method Development
The development of a robust purity method is a systematic process. The following workflow outlines the key decision points and optimization steps that will be explored in this guide.
Caption: A systematic workflow for HPLC method development.
Part 1: Stationary Phase (Column) Selection - A Comparative Analysis
The choice of the stationary phase is the most critical decision in method development, as it governs the primary interactions that lead to separation.[10] For a nonpolar analyte like this compound, several reversed-phase chemistries are viable. We will compare three common choices: C18, C8, and Phenyl-Hexyl.
The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[9][11] Halogenated compounds can also exhibit dipole-dipole and hydrogen bonding interactions, making column selection particularly important.[11]
Experimental Comparison
A hypothetical crude sample of this compound containing two known impurities (Impurity A: slightly more polar starting material; Impurity B: slightly less polar by-product) was analyzed on three different columns under identical gradient conditions.
Generic Screening Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 30 °C
Data Summary & Performance Analysis
| Column Chemistry | Retention Factor (k) of Main Peak | Resolution (Rs) between Main Peak & Impurity A | Resolution (Rs) between Main Peak & Impurity B | Tailing Factor |
| Standard C18 | 8.2 | 1.6 | 1.4 | 1.3 |
| Phenyl-Hexyl | 7.5 | 2.1 | 1.9 | 1.1 |
| Standard C8 | 6.1 | 1.3 | 1.2 | 1.4 |
Expert Analysis & Recommendation
-
C18 (L1): As the most hydrophobic and widely used stationary phase, the C18 column provided good retention for the main analyte.[9] However, the resolution for both impurities was suboptimal (Rs < 2.0), and the peak shape showed noticeable tailing. This suggests that while hydrophobic interactions are present, they are not sufficient to resolve these closely related structures.
-
C8 (L7): The C8 column, being less hydrophobic than C18, resulted in shorter retention times.[9][12] This led to poorer resolution of the critical pairs, indicating that reducing hydrophobic interaction alone is not beneficial for this separation.
-
Phenyl-Hexyl (L11): The Phenyl-Hexyl column offered the best performance. While slightly less retentive than C18, it provided significantly better resolution for both impurities and a superior peak shape. This is likely due to alternative separation mechanisms, such as pi-pi interactions between the phenyl rings of the stationary phase and the bromine atoms or carbonyl group of the analyte and its impurities.
Recommendation: The Phenyl-Hexyl phase is the most promising starting point for further method optimization due to its superior selectivity for this class of halogenated compounds.
Caption: Comparison of interaction mechanisms for column selection.
Part 2: Mobile Phase Optimization
The mobile phase composition directly influences retention time, selectivity, and resolution.[13][14] Key factors to optimize include the organic solvent and the gradient profile.
Organic Solvent: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[13]
-
Acetonitrile: Offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[15]
-
Methanol: Is a protic solvent that can engage in hydrogen bonding, potentially altering selectivity. It is also a more cost-effective option.[15] When used with phenyl-containing stationary phases, methanol can enhance pi-pi interactions, whereas acetonitrile can disrupt them.[11]
Experimental Comparison on Phenyl-Hexyl Column
| Organic Solvent | Analysis Time (min) | Resolution (Rs) between Main Peak & Impurity A | Backpressure (psi) |
| Acetonitrile | 15.2 | 2.1 | 1800 |
| Methanol | 17.8 | 2.4 | 2500 |
Expert Analysis & Recommendation
Using methanol as the organic solvent led to a slight increase in analysis time and a significant increase in backpressure due to its higher viscosity. However, it also improved the resolution of the critical pair (Impurity A). This confirms the theoretical advantage of using methanol with a phenyl-based column to promote favorable pi-pi interactions.[11] The improved resolution justifies the longer run time.
Recommendation: Methanol is the preferred organic solvent for achieving optimal selectivity on the Phenyl-Hexyl column.
Part 3: Detector Selection and Wavelength Optimization
The final step is selecting an appropriate detector. This compound lacks a significant chromophore, making high-wavelength UV detection challenging.
-
UV-Vis Detector: This is the most common HPLC detector.[3] For compounds without strong chromophores, detection at low wavelengths (e.g., 200-220 nm) is often necessary. However, this region is prone to interference from mobile phase components. A wavelength of 210 nm is a common starting point. An indirect method has been described where bromide is reacted post-combustion to form a UV-active compound, which can be detected at 240 nm, but this is a complex approach.[16]
-
Mass Spectrometry (MS): An HPLC-MS system provides superior sensitivity and specificity.[4] It can detect impurities without a chromophore and provide mass information to aid in their identification.[2][4] This is the ideal, albeit more expensive, choice for comprehensive impurity profiling.[17]
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These "universal" detectors are suitable for non-volatile analytes that lack a UV chromophore. They provide a response proportional to the mass of the analyte, making them useful for purity assessments.
Detector Comparison
| Detector | Selectivity | Sensitivity | Impurity Identification | Cost & Complexity |
| UV-Vis (210 nm) | Low | Moderate | No | Low |
| ELSD/CAD | Low (Universal) | Good | No | Moderate |
| Mass Spec (MS) | High | Excellent | Yes | High |
Recommendation: For routine quality control where impurities are known, a UV-Vis detector at a low wavelength (e.g., 210 nm) may be sufficient after careful validation. For method development, impurity identification, and ensuring the highest level of quality, coupling the HPLC to a mass spectrometer is the authoritative choice.[18]
Optimized Protocol for Purity Analysis
Based on the comparative data, the following protocol is recommended for the purity assessment of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | Provides superior selectivity through mixed-mode interactions.[11] |
| Mobile Phase A | HPLC-grade Water | Standard polar mobile phase.[13] |
| Mobile Phase B | HPLC-grade Methanol | Enhances pi-pi interactions with the stationary phase, improving resolution.[11] |
| Gradient | 50% B to 95% B in 15 min, hold at 95% for 3 min, return to 50% in 1 min, equilibrate for 5 min. | A broad gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be optimized based on concentration. |
| Detector | Primary: Mass Spectrometer (ESI+) Secondary: UV-Vis at 210 nm | MS for definitive identification and quantitation.[4] UV for routine QC. |
Conclusion
This guide demonstrates a systematic, evidence-based approach to developing a robust HPLC purity method for this compound. By comparing stationary phases, mobile phases, and detectors, we have established that a Phenyl-Hexyl column with a water/methanol gradient and MS detection provides the most authoritative and reliable results. This method leverages alternative chromatographic interactions beyond simple hydrophobicity to achieve superior separation of the target compound from its critical impurities. Adherence to this logical workflow ensures the development of a scientifically sound method suitable for the rigorous demands of pharmaceutical and chemical research.
References
- 1. This compound [chembk.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-溴-2-(溴甲基)丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. moravek.com [moravek.com]
- 8. labtech.tn [labtech.tn]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. phenomenex.com [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mastelf.com [mastelf.com]
- 16. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
A Comparative Guide to Bifunctional Electrophiles: Profiling Ethyl 3-bromo-2-(bromomethyl)propionate Against Key Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of bifunctional electrophiles is paramount for success in applications ranging from chemical biology and proteomics to the synthesis of novel therapeutics. These reagents, possessing two electrophilic centers, are instrumental in cross-linking proteins, constructing complex molecular architectures, and covalently modifying biological targets. This guide provides an in-depth comparison of Ethyl 3-bromo-2-(bromomethyl)propionate, a versatile yet less-characterized bifunctional alkylating agent, with three major classes of widely used bifunctional electrophiles: nitrogen mustards, diepoxides, and α,β-unsaturated carbonyls (Michael acceptors).
Our analysis delves into the nuances of their reactivity, selectivity, and mechanisms of action, supported by experimental insights and protocols. This guide is designed to empower you with the knowledge to make informed decisions in your experimental design, moving beyond a simple catalog of reagents to a deeper understanding of their chemical causality.
Introduction to Bifunctional Electrophiles: The Power of Duality
Bifunctional electrophiles are a class of reagents characterized by the presence of two electrophilic sites within the same molecule. This dual reactivity allows them to form covalent bonds with two nucleophilic centers, leading to the formation of a cross-link. This capability is harnessed in a multitude of scientific disciplines. In chemical biology, they are indispensable tools for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[1] In medicinal chemistry, the ability to form covalent bonds with target proteins can lead to drugs with enhanced potency and prolonged duration of action. Furthermore, in organic synthesis, these reagents serve as versatile building blocks for the construction of cyclic and other complex molecular scaffolds.
The choice of a bifunctional electrophile is dictated by the specific application, requiring careful consideration of factors such as the reactivity of the electrophilic groups, the length and flexibility of the spacer arm connecting them, and their selectivity towards different nucleophiles.
In Focus: this compound
This compound is a homobifunctional alkylating agent, featuring two primary alkyl bromide moieties.[2][3] The electrophilicity of the carbon atoms attached to the bromine atoms makes them susceptible to nucleophilic attack by a variety of nucleophiles, including thiols (cysteine), amines (lysine, N-termini), and imidazoles (histidine).
The presence of two reactive centers allows for the formation of cross-links between nucleophilic residues within a single protein (intramolecular) or between different protein molecules (intermolecular). This compound is also a valuable intermediate in organic synthesis, particularly for the construction of cyclic compounds.[2]
Comparative Analysis with Alternative Bifunctional Electrophiles
To provide a comprehensive understanding of the performance of this compound, we will compare it against three other major classes of bifunctional electrophiles.
Nitrogen Mustards (e.g., Mechlorethamine)
Nitrogen mustards are a class of potent bifunctional alkylating agents that have been extensively used as anticancer drugs.[1] Mechlorethamine, the prototypical nitrogen mustard, acts by forming a highly reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to inter- and intrastrand cross-links in the DNA, ultimately triggering apoptosis.
Diepoxides (e.g., 1,4-Butanediol diglycidyl ether)
Diepoxides are bifunctional electrophiles containing two epoxide rings. The strained three-membered ring of the epoxide is susceptible to ring-opening by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes them effective cross-linking agents for proteins and other biopolymers. The reaction with nucleophiles typically proceeds via an SN2 mechanism. Epoxide-based probes have been developed for protein labeling, demonstrating high efficiency and selectivity, in some cases for specific histidine residues.[4][5]
α,β-Unsaturated Carbonyls (Michael Acceptors)
α,β-Unsaturated carbonyl compounds, such as maleimides and α,β-unsaturated esters, are widely used bifunctional electrophiles that react with nucleophiles via a Michael-type conjugate addition.[6] In this reaction, a nucleophile attacks the β-carbon of the unsaturated system. These reagents are particularly reactive towards soft nucleophiles like thiols, making them highly effective for targeting cysteine residues in proteins. The reactivity of Michael acceptors can be tuned by modifying the substituents on the double bond and the carbonyl group.
Data-Driven Comparison of Performance
The following table summarizes the key characteristics and performance metrics of this compound and the alternative bifunctional electrophiles.
| Feature | This compound | Nitrogen Mustards (Mechlorethamine) | Diepoxides (e.g., 1,4-BDDGE) | α,β-Unsaturated Carbonyls (e.g., Maleimide) |
| Reactive Group | Primary Alkyl Bromide | Aziridinium ion (formed in situ) | Epoxide | α,β-Unsaturated Carbonyl |
| Reaction Mechanism | SN2 | SN1-like (via aziridinium ion) | SN2 | Michael Addition |
| Primary Nucleophile Targets | Thiols, Amines, Imidazoles | Guanine (N7), Thiols, Amines | Amines, Thiols, Hydroxyls | Thiols (highly preferred) |
| Typical Reaction Conditions | Neutral to slightly basic pH | Physiological pH | Basic pH (e.g., pH 9) | Neutral to slightly acidic pH |
| Relative Reactivity | Moderate | High | Moderate to High | High (with thiols) |
| Key Applications | Organic synthesis, potential cross-linking | Anticancer drugs (DNA cross-linking) | Protein cross-linking, polymer chemistry | Cysteine-specific protein modification, bioconjugation |
| Selectivity | Broadly reactive with multiple nucleophiles | High reactivity towards DNA | Good selectivity for amines and thiols | High selectivity for thiols |
Experimental Protocols
To provide practical guidance, we outline representative experimental protocols for the use of these bifunctional electrophiles.
Protocol 1: Proposed General Procedure for Protein Cross-linking with this compound
This is a proposed protocol based on the known reactivity of alkyl halides. Optimization may be required for specific applications.
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer) at a concentration of 1-5 mg/mL. The pH of the buffer should be maintained between 7.5 and 8.5 to ensure the nucleophilicity of amine and thiol groups.
-
Cross-linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF (e.g., 100 mM).
-
Cross-linking Reaction: Add the cross-linker solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, where the formation of higher molecular weight bands indicates successful cross-linking.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine or thiol, such as Tris or β-mercaptoethanol, to a final concentration of 20-50 mM.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Cross-linking of a Protein Hydrolyzate with a Diepoxide
Adapted from a study on the cross-linking of protein hydrolyzates.[7]
-
Sample Preparation: Prepare a solution of the protein hydrolyzate in a suitable buffer.
-
pH Adjustment: Adjust the pH of the solution to 9.
-
Cross-linking Reaction: Add the diepoxide (e.g., 1,2:3,4 diepoxybutane) to the protein hydrolyzate solution. The concentration of the cross-linking agent should be varied to determine the optimal ratio.
-
Incubation: Maintain the reaction at 25°C.
-
Analysis: Monitor the decrease in solubility of the cross-linked samples as an indicator of the extent of the reaction. Further characterization can be performed using techniques such as intrinsic viscosity measurements and IR spectroscopy.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Reaction Mechanisms
Caption: Comparative reaction mechanisms of different bifunctional electrophiles.
General Experimental Workflow for Protein Cross-linking
Caption: A generalized experimental workflow for protein cross-linking studies.
Conclusion and Future Perspectives
The selection of an appropriate bifunctional electrophile is a critical decision in many areas of chemical and biological research. While this compound offers the advantages of a simple structure and predictable reactivity based on SN2 chemistry, its performance relative to more established reagents like diepoxides and Michael acceptors requires further quantitative investigation.
Future studies should focus on determining the reaction kinetics of this compound with a panel of biologically relevant nucleophiles to provide a direct comparison of its reactivity. Furthermore, exploring its selectivity profile within the complex environment of the proteome will be crucial for its adoption as a reliable tool in chemical biology.
This guide has provided a foundational comparison based on existing knowledge, highlighting the distinct characteristics of each class of bifunctional electrophile. By understanding the underlying chemical principles, researchers can make more strategic choices, leading to more robust and reproducible experimental outcomes.
References
- 1. Pronounced toxicity differences between homobifunctional protein cross-linkers and analogous monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Building Four-Membered Rings: Alternative Reagents for Heterocycle Synthesis
Executive Summary
The synthesis of strained four-membered heterocycles, particularly 3,3-disubstituted oxetanes, has become a cornerstone of modern medicinal chemistry. These motifs serve as valuable bioisosteres for commonly used groups like gem-dimethyl and carbonyls, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Ethyl 3-bromo-2-(bromomethyl)propionate has been a workhorse reagent for accessing these structures. However, the demands of complex molecule synthesis and process optimization necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternative reagents and strategies, focusing on their mechanistic underpinnings, performance, and practical application. We will dissect key alternatives, including versatile 1,3-diol precursors like Diethyl bis(hydroxymethyl)malonate and the closely related 3-bromo-2-(bromomethyl)propan-1-ol, providing researchers with the data-driven insights needed to select the optimal synthetic route for their specific target.
Introduction: The Strategic Value of Oxetanes in Drug Discovery
The oxetane ring, once considered a novelty due to its inherent ring strain, is now a privileged scaffold in drug design.[3] Its rigid, puckered conformation can enforce specific vectoral orientations for substituents, while the oxygen atom acts as a hydrogen bond acceptor, improving polarity and solubility.[1][4] The replacement of a metabolically labile gem-dimethyl group with a 3,3-disubstituted oxetane can block oxidation and enhance a compound's pharmacokinetic profile.[1] This has fueled significant demand for robust and flexible methods to synthesize these valuable heterocycles.[5]
This compound serves as a direct and effective precursor for certain 3,3-disubstituted oxetanes. Its utility lies in its bifunctional nature, possessing two primary bromides that are susceptible to intramolecular displacement by a suitable nucleophile. While effective, reliance on a single building block can be limiting. This guide explores alternative reagents that offer different advantages in terms of starting material availability, functional group tolerance, and the diversity of achievable final structures.
The Benchmark: this compound
This reagent is a classic C3 building block for constructing a four-membered ring with a quaternary center at the 3-position. The primary application involves reaction with a dinucleophile or, more commonly, transformation into an intermediate that undergoes intramolecular cyclization.
-
Common Application: Synthesis of 3-carboxy-3-substituted oxetanes.
-
Mechanism: The typical strategy involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by deprotonation of both the acid and an alcohol (introduced via a separate fragment or reaction), and subsequent intramolecular Williamson ether synthesis. The two bromomethyl groups provide the electrophilic centers for ring closure.
While effective, this reagent's utility is often channeled toward specific structural motifs, and its synthesis and purification can present challenges.
Key Alternatives & Comparative Analysis
The most prevalent and versatile alternatives pivot from a pre-functionalized dibromo-reagent to the cyclization of 1,3-diols. This strategy allows for greater diversity in the substituents at the 3-position, as the diol itself can be synthesized from a wide array of precursors.
Alternative 1: Diethyl bis(hydroxymethyl)malonate - The Versatile Precursor
Diethyl bis(hydroxymethyl)malonate is not a direct cyclization agent but serves as an exceptionally useful starting material for creating the necessary 1,3-diol core.[6][7] Its central malonate structure allows for extensive chemical modification before the critical ring-forming step.
-
Causality of Experimental Choice: The core advantage of this route is modularity. By starting with diethyl malonate and reacting it with formaldehyde, one obtains Diethyl bis(hydroxymethyl)malonate.[7] The two hydroxyl groups can then be converted into superior leaving groups (e.g., tosylates, mesylates, or halides) for the subsequent cyclization. This multi-step approach provides numerous points for purification and modification, which can be crucial for complex targets.
-
Mechanism: The synthesis involves a two-stage process: first, the preparation of a 1,3-diol derivative, and second, an intramolecular Williamson etherification. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the remaining alcohol, which then displaces the leaving groups to form the oxetane ring.[8] KOtBu is often favored for polymer-supported syntheses where NaH may be ineffective.[1][8]
Alternative 2: 3-Bromo-2-(bromomethyl)propan-1-ol - The Direct Di-halo Alcohol
This reagent is structurally similar to the benchmark but contains a free hydroxyl group, making it a more direct precursor for intramolecular cyclization. It is an excellent choice for synthesizing oxetanes bearing a hydroxymethyl group at the 3-position, which is a versatile handle for further functionalization.
-
Causality of Experimental Choice: This reagent is primed for cyclization. The presence of both the nucleophile (-OH) and the electrophilic centers (-CH₂Br) in the same molecule simplifies the reaction design. The key step is the selection of a suitable base to deprotonate the alcohol without promoting side reactions. Sodium hydride (NaH) is a common choice as it forms a sodium alkoxide and hydrogen gas, driving the reaction forward.[9] The reaction is typically run in an anhydrous polar aprotic solvent like THF or DMF to ensure the solubility of the alkoxide intermediate and prevent quenching of the base.
-
Mechanism: The reaction is a classic intramolecular Williamson ether synthesis.[9] The base deprotonates the primary alcohol to form an alkoxide. This nucleophilic oxygen then attacks one of the adjacent carbons bearing a bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming the strained four-membered ring.
Data Presentation: Comparative Performance of Reagents
| Reagent/Precursor | Target Heterocycle | Reaction Type | Key Conditions | Typical Yield (%) | Advantages | Limitations |
| This compound | 3-Ester-3-Substituted Oxetanes | Intramolecular SN2 | Multi-step; requires nucleophile addition then cyclization | Variable | Commercially available; direct route to ester-substituted oxetanes. | Less modular; starting material can be unstable. |
| Diethyl bis(hydroxymethyl)malonate | Variously 3,3-Disubstituted Oxetanes | Diol Activation & Intramolecular Williamson Ether Synthesis | 1. TsCl, Pyridine2. NaH or KOtBu, THF | 70-90% (over 2 steps) | Highly versatile and modular; stable starting material; allows for wide substrate scope. | Multi-step process increases total synthesis time. |
| 3-Bromo-2-(bromomethyl)propan-1-ol | [3-(Bromomethyl)oxetan-3-yl]methanol | Intramolecular Williamson Ether Synthesis | NaH or KOtBu, Anhydrous THF | 60-80% | Direct one-step cyclization; product has a useful functional handle. | Less versatile for introducing diverse C3-substituents directly. |
| Ketones + Alkenes | Spirocyclic & Fused Oxetanes | Paternò–Büchi Reaction | UV light (photochemical), Acetone | 50-75% | Access to complex spirocyclic systems not easily made by other routes.[10] | Requires specialized photochemical equipment; regioselectivity can be an issue. |
Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane from a 1,3-Diol Derivative
(This is a representative protocol adapted from literature procedures for Williamson etherification of activated diols)[1][8][9]
-
Activation: To a solution of the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add pyridine (2.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ditosylate by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Cyclization: To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (0.1 M) at 0 °C under argon, add a solution of the purified ditosylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully in vacuo (oxetanes can be volatile).
-
Purify the crude oxetane by flash column chromatography to yield the final product.
Strategic Reagent Selection
Choosing the right precursor is critical and depends entirely on the synthetic goal.
-
For Maximum Versatility: If the goal is to create a library of compounds with diverse substitutions at the 3-position, the Diethyl bis(hydroxymethyl)malonate pathway is superior. It allows for the synthesis of a custom 1,3-diol which is then cyclized.
-
For a Direct Route to a Functional Handle: When the target molecule requires a hydroxymethyl or bromomethyl group at the 3-position for subsequent elaboration, 3-Bromo-2-(bromomethyl)propan-1-ol is an excellent choice due to its straightforward, one-step cyclization.
-
For Complex Spirocycles: For accessing complex spirocyclic oxetanes, which are increasingly important pharmacophores, classical Williamson etherification may be inefficient.[10] In these cases, exploring alternative strategies like the Paternò–Büchi reaction is highly recommended.
Conclusion and Future Outlook
While this compound remains a useful reagent, the modern synthetic chemist has a powerful and varied arsenal of alternatives. The strategic shift towards modular, diol-based approaches has significantly broadened the accessible chemical space of 3,3-disubstituted oxetanes. As synthetic methodologies continue to advance, particularly in the areas of C-H functionalization and photoredox catalysis, we can anticipate the development of even more efficient and direct routes to these valuable heterocyclic motifs, further empowering their application in the development of next-generation therapeutics.[3][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]
- 6. Buy Diethyl bis(hydroxymethyl)malonate | 20605-01-0 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
X-ray crystallography of crystals derived from Ethyl 3-bromo-2-(bromomethyl)propionate
An In-Depth Technical Guide to the X-ray Crystallography of Ethyl 3-bromo-2-(bromomethyl)propionate and a Comparative Analysis of Alternative Structural Elucidation Techniques
Introduction: The Structural Significance of a Versatile Synthetic Precursor
This compound is a key bifunctional electrophile in organic synthesis.[1][2][3] Its structure, featuring two primary bromides, makes it an exceptionally valuable building block for constructing complex molecular architectures, most notably in the synthesis of β-lactams, which form the core of many antibiotic drugs.[4][5][6][7] The precise three-dimensional arrangement of its atoms—including bond lengths, bond angles, and torsional angles—governs its reactivity and dictates the stereochemical outcome of these synthetic transformations.
This guide provides a comprehensive exploration of single-crystal X-ray diffraction (XRD) as the definitive method for elucidating the solid-state structure of this compound. As Senior Application Scientists, our goal is to move beyond a simple protocol, offering a rationale for each experimental choice. Furthermore, we will present a comparative analysis, weighing the strengths and limitations of X-ray crystallography against other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is an unparalleled analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[8] By analyzing the pattern of X-rays diffracted by the electron clouds of atoms arranged in a regular lattice, we can determine the exact three-dimensional coordinates of each atom, yielding definitive data on bond lengths, angles, and conformation.[8]
Experimental Protocol: From Liquid Reagent to Refined Crystal Structure
The journey from a commercially available liquid reagent to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of physical organic chemistry.
Step 1: Purification of the Starting Material Commercial samples of this compound may contain impurities from its synthesis. It is imperative to begin with highly pure material (>98%) to avoid introducing defects into the crystal lattice, which can hinder or prevent the growth of diffraction-quality crystals. Purification is typically achieved via vacuum distillation, given its high boiling point (90 °C at 0.5 mmHg).[3]
Step 2: Growing High-Quality Single Crystals This is often the most challenging and empirical step. This compound is a liquid at room temperature, which complicates crystallization. The goal is to induce a slow, ordered transition from the liquid to the solid phase.
-
Rationale for Technique Selection: For low-melting-point compounds, slow cooling or co-crystallization can be effective.[9] However, a more controlled and broadly applicable method is vapor diffusion .
-
Detailed Protocol (Vapor Diffusion):
-
Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume (0.5 mL) of a "good" solvent in which it is highly soluble, such as dichloromethane or ethyl acetate.
-
System Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a larger volume (5-10 mL) of a "poor" solvent (the precipitant). The poor solvent should be one in which the compound is sparingly soluble but is miscible with the good solvent. A suitable choice would be a non-polar solvent like hexane or heptane.
-
Mechanism of Action: The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the sealed jar, where it is absorbed by the "poor" solvent. Concurrently, the vapor of the "poor" solvent diffuses into the inner vial. This gradual change in solvent composition slowly reduces the solubility of the compound, ideally bringing it to a state of supersaturation from which single crystals can nucleate and grow.
-
Incubation: The sealed system is left undisturbed in a vibration-free environment, often at a reduced temperature (e.g., 4 °C), for a period ranging from several days to weeks.
-
Step 3: X-ray Data Collection Once a suitable single crystal (typically 0.1-0.3 mm in size, transparent, and with well-defined faces) is obtained, it is carefully mounted on a goniometer head at the center of a diffractometer.
-
Instrumentation: Data is collected using a modern kappa-geometry diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and an X-ray source, commonly MoKα (λ = 0.71073 Å) or CuKα radiation.[10]
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) under a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. A series of diffraction images are collected as the crystal is rotated through various angles, ensuring that all possible reflections are measured.
Step 4: Structure Solution and Refinement The collected diffraction data (a set of reflection intensities and positions) is processed to solve and refine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heaviest atoms first (in this case, the two bromine atoms).
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing the Crystallographic Workflow
Caption: Workflow from liquid reagent to refined 3D crystal structure.
Part 2: A Comparative Guide to Structural Elucidation Techniques
While X-ray crystallography provides the ultimate solid-state structural detail, a comprehensive analysis often involves complementary techniques. Each method offers a unique perspective on the molecule's identity and behavior.
Alternative and Complementary Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about a molecule's chemical environment and atomic connectivity in solution.
-
Insights for this compound: ¹H NMR would confirm the presence of the ethyl group (a triplet and a quartet), the two diastereotopic bromomethyl protons, and the methine proton. ¹³C NMR would identify all six unique carbon atoms.
-
Causality in Analysis: NMR is the primary tool for confirming that the correct molecule has been synthesized before attempting crystallization. It validates the covalent framework (the "what") before XRD determines the precise 3D arrangement (the "how").
-
-
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions to determine the exact molecular weight of a compound and can provide structural clues from its fragmentation patterns.
-
Insights for this compound: High-resolution mass spectrometry (HRMS) would provide an exact mass that confirms the elemental formula C₆H₁₀Br₂O₂.[1][2][11] The characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) would be a definitive signature.
-
Causality in Analysis: MS provides an unambiguous confirmation of the elemental composition, a fundamental piece of data that must be correct before any further structural analysis is considered trustworthy.
-
-
Computational Chemistry (DFT Modeling):
-
Principle: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule in vacuo or in a simulated solvent environment.
-
Insights for this compound: A DFT calculation could predict bond lengths, bond angles, and dihedral angles. This theoretical data can be compared with the experimental results from X-ray crystallography.
-
Causality in Analysis: Computational modeling serves as a predictive and validation tool. It can help rationalize the experimentally observed conformation and provide insights into the molecule's electronic properties, which are inaccessible via XRD.[12]
-
Data Summary and Method Comparison
The following table objectively compares the information provided by each technique for the analysis of this compound.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational (DFT) |
| Primary Information | Precise 3D atomic coordinates, bond lengths & angles, conformation, crystal packing | Atomic connectivity, chemical environment, solution dynamics | Molecular weight, elemental formula, fragmentation patterns | Theoretical 3D structure, electronic properties, relative energies |
| Sample Phase | Solid (single crystal) | Solution | Gas (ionized) | Theoretical (in silico) |
| Key Strength | Unambiguous determination of solid-state structure and stereochemistry. | Excellent for verifying covalent structure and purity in a native solution state. | High sensitivity and accuracy for molecular formula determination. | Predictive power and ability to model non-isolable states or transition states. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. | Provides an average structure in solution; no direct bond length data. | Provides no information on 3D structure or stereochemistry. | A theoretical model that requires experimental validation. |
Visualizing the Analytical Landscape
Caption: Interplay of techniques for complete structural analysis.
Conclusion
For a molecule like this compound, whose synthetic utility is intimately linked to its three-dimensional structure, single-crystal X-ray diffraction stands as the gold standard for structural elucidation. It provides irrefutable, high-resolution data on the solid-state conformation that is essential for understanding reactivity and designing stereoselective reactions. While techniques like NMR and MS are indispensable for confirming the molecule's identity and purity, and computational chemistry offers powerful predictive insights, only X-ray crystallography reveals the precise and intricate atomic arrangement. This guide demonstrates that a multi-faceted analytical approach, with X-ray crystallography at its core, provides the most complete and trustworthy understanding of a molecule's structure and function.
References
- 1. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 3. This compound | 58539-11-0 [chemicalbook.com]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Analysis of Reactions Involving Ethyl 3-bromo-2-(bromomethyl)propionate and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise control and understanding of reaction kinetics are paramount for efficient and reproducible synthesis. This guide provides an in-depth comparative analysis of the kinetic performance of Ethyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional building block. We will objectively compare its reactivity with two strategic alternatives—Ethyl 2-(bromomethyl)acrylate and Diethyl 2,2-bis(bromomethyl)malonate—providing the theoretical framework and supporting experimental protocols to empower you to make data-driven decisions in your synthetic endeavors.
Introduction to the Contenders: A Tale of Three Electrophiles
This compound is a trifunctional molecule featuring two primary alkyl bromide leaving groups and an ethyl ester.[1][2] This structure allows for a variety of transformations, including sequential nucleophilic substitutions and intramolecular cyclizations.[3] However, its reactivity profile is not always optimal. To provide a comprehensive analysis, we will compare it against two commercially available alternatives, each with distinct structural and electronic features that influence their kinetic behavior.
-
Ethyl 2-(bromomethyl)acrylate: This molecule is an isomer of our primary subject, but with a crucial difference: one of the bromomethyl groups is allylic to a double bond.[4][5] This allylic positioning is known to significantly enhance reactivity in nucleophilic substitution reactions due to stabilization of the transition state.[6]
-
Diethyl 2,2-bis(bromomethyl)malonate: This alternative features a gem-dibromide structure, with both bromomethyl groups attached to the same carbon.[7] This arrangement introduces unique steric and electronic effects that can influence its reaction kinetics.
This guide will focus on two key reaction classes where these building blocks are frequently employed: nucleophilic substitution and tandem reactions involving Michael addition.
Section 1: Nucleophilic Substitution Reactions - A Kinetic Perspective
Nucleophilic substitution reactions are fundamental to organic synthesis. For bifunctional electrophiles like this compound and its counterparts, both intermolecular and intramolecular pathways are possible and often in competition. The kinetics of these reactions are governed by the principles of S(_N)1 and S(_N)2 mechanisms.[8]
Theoretical Kinetic Comparison
Based on established principles of physical organic chemistry, we can predict the relative reactivities of our three compounds in nucleophilic substitution reactions.
| Reagent | Structural Feature | Expected Relative Reactivity (S(_N)2) | Rationale |
| This compound | Two primary alkyl bromides | Moderate | Standard reactivity for primary alkyl halides. |
| Ethyl 2-(bromomethyl)acrylate | One allylic bromide, one vinylic bromide | High (at the allylic position) | The allylic C-Br bond is activated towards nucleophilic attack due to stabilization of the transition state by the adjacent π-system. The vinylic bromide is significantly less reactive.[6] |
| Diethyl 2,2-bis(bromomethyl)malonate | gem-Dibromide | Potentially lower | Increased steric hindrance around the electrophilic carbons may slow the rate of S(_N)2 reactions compared to the 1,3-disubstituted analogue. |
Experimental Protocol: Kinetic Analysis of Intermolecular Nucleophilic Substitution with a Primary Amine
This protocol provides a detailed methodology for the kinetic analysis of the reaction between our electrophiles and a model primary amine, benzylamine, using 1H NMR spectroscopy.
Materials:
-
This compound
-
Ethyl 2-(bromomethyl)acrylate
-
Diethyl 2,2-bis(bromomethyl)malonate
-
Benzylamine
-
Deuterated acetonitrile (CD(_3)CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe
Experimental Workflow:
Caption: Workflow for kinetic analysis of nucleophilic substitution.
Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of each electrophile (e.g., 0.1 M in CD(_3)CN).
-
Prepare a stock solution of benzylamine (e.g., 1.0 M in CD(_3)CN).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M in CD(_3)CN).
-
-
Reaction Setup and Monitoring:
-
In an NMR tube, combine a known volume of the electrophile stock solution and the internal standard stock solution.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate at the desired temperature (e.g., 298 K).
-
Acquire a t=0 spectrum.
-
Inject a known volume of the benzylamine stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Process the NMR spectra.
-
For each spectrum, integrate the signal corresponding to a proton on the starting electrophile and a proton on the product, relative to the integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentration of the electrophile versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant, k.
-
Self-Validation:
-
Consistency Check: Run the experiment at least in triplicate to ensure the reproducibility of the kinetic data.
-
Order of Reaction: Vary the initial concentrations of both the electrophile and the nucleophile to determine the order of the reaction with respect to each reactant, confirming an S(_N)2 mechanism.
-
Activation Parameters: Conduct the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot.
Section 2: Tandem Michael Addition-Intramolecular Cyclization
Ethyl 2-(bromomethyl)acrylate is particularly well-suited for tandem reactions, where a nucleophile first undergoes a Michael addition to the electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form a cyclic product. This provides a powerful strategy for the synthesis of functionalized cyclic systems.
Reaction Pathway:
Caption: Tandem Michael addition-cyclization pathway.
Kinetic Comparison with this compound
In this scenario, this compound cannot directly participate in a Michael addition. However, it can undergo a tandem intermolecular substitution followed by an intramolecular cyclization. The kinetics of these two pathways are expected to differ significantly.
-
Ethyl 2-(bromomethyl)acrylate: The tandem reaction is initiated by a Michael addition, the rate of which is dependent on the nucleophilicity of the donor and the electrophilicity of the acrylate.[9] The subsequent intramolecular cyclization is typically fast.
-
This compound: The formation of a similar cyclic product would require a two-step intermolecular substitution followed by an intramolecular cyclization. The overall rate would be dependent on the rates of both S(_N)2 reactions.
It is anticipated that for many nucleophiles, the tandem Michael addition-cyclization pathway with Ethyl 2-(bromomethyl)acrylate will be kinetically more favorable due to the highly electrophilic nature of the acrylate system.
Experimental Protocol: Kinetic Analysis of Tandem Michael Addition-Cyclization
This protocol outlines a method to study the kinetics of the tandem reaction of Ethyl 2-(bromomethyl)acrylate with a model nucleophile, such as a primary amine, using HPLC analysis.
Materials:
-
Ethyl 2-(bromomethyl)acrylate
-
Primary amine (e.g., aniline)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Experimental Workflow:
Caption: HPLC-based workflow for kinetic analysis.
Detailed Steps:
-
Method Development: Develop an HPLC method that can separate the starting materials, any intermediate, and the final cyclic product.
-
Calibration: Prepare calibration curves for the starting materials and the product to allow for accurate quantification.
-
Kinetic Run:
-
In a thermostatted reaction vessel, combine the solvent and one of the reactants.
-
Initiate the reaction by adding the second reactant.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by diluting with a mobile phase containing a small amount of acid to stop the reaction).
-
Analyze the quenched aliquots by HPLC.
-
-
Data Analysis:
-
From the HPLC data, determine the concentration of the starting material and product at each time point.
-
Plot concentration versus time and determine the rate constant for the overall transformation.
-
Conclusion
The choice of a bifunctional electrophile in organic synthesis has profound implications for reaction kinetics and, consequently, for the efficiency and selectivity of a synthetic route. While this compound is a versatile building block, its reactivity can be modulated by strategic selection of isomeric or structurally related alternatives.
-
For rapid nucleophilic substitutions , the allylically activated Ethyl 2-(bromomethyl)acrylate is likely to be the superior choice, albeit with considerations for the reactivity of the vinylic bromide.
-
For applications requiring a gem-disubstituted pattern, Diethyl 2,2-bis(bromomethyl)malonate offers a distinct structural motif, though potentially with slower substitution kinetics due to steric hindrance.
This guide has provided the theoretical foundation and, critically, robust and self-validating experimental protocols for the direct kinetic comparison of these valuable synthetic intermediates. By applying these methodologies, researchers can generate the precise, application-specific data needed to optimize their synthetic strategies and accelerate their research and development programs.
References
- 1. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl 2-(bromomethyl)malonate | C8H13BrO4 | CID 13198655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. DIETHYL 2-BROMO-2-(BROMOMETHYL)MALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to the Spectroscopic Differentiation of Regioisomers: The Case of Ethyl 3-bromo-2-(bromomethyl)propionate
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, the precise control of molecular architecture is paramount. The formation of regioisomers—structural isomers that differ in the location of substituents—can present a significant challenge, potentially leading to products with differing biological activities and toxicological profiles. A case in point is the synthesis of ethyl 3-bromo-2-(bromomethyl)propionate, a versatile building block where the potential for regioisomer formation necessitates robust analytical methodologies for unambiguous structural confirmation.[1] This guide provides an in-depth spectroscopic comparison of the target molecule and its potential regioisomers, offering field-proven insights and experimental data to aid researchers in their analytical endeavors.
The Synthetic Challenge: Potential Regioisomers
The synthesis of this compound, often achieved through the bromination of ethyl methacrylate or related precursors, can theoretically yield two other regioisomers: ethyl 2,3-dibromopropionate and ethyl 2-bromo-3-bromomethylpropionate. Understanding the likely synthetic pathways is crucial for anticipating the potential isomeric impurities. Electrophilic addition of bromine to an α,β-unsaturated ester is a common route, where the regioselectivity is governed by the stability of the intermediate carbocation or bromonium ion.
Caption: Potential pathways to regioisomers from ethyl methacrylate.
Spectroscopic Fingerprints: A Multi-Technique Approach
Distinguishing between these closely related structures requires a multi-faceted spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Proton NMR (¹H NMR) is arguably the most powerful tool for differentiating these regioisomers due to its sensitivity to the local electronic environment of each proton.[2] The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton framework.
Expected ¹H NMR Data:
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| This compound | -CH(CO) | ~3.0 - 3.5 | Quintet |
| -CH₂Br (attached to C2) | ~3.7 - 4.0 | Doublet | |
| -CH₂Br (at C3) | ~3.6 - 3.9 | Doublet | |
| -OCH₂CH₃ | ~4.2 | Quartet | |
| -OCH₂CH₃ | ~1.3 | Triplet | |
| Ethyl 2,3-dibromopropionate | -CH(Br)CO | ~4.5 - 4.8 | Triplet |
| -CH₂Br | ~3.8 - 4.1 | Doublet | |
| -OCH₂CH₃ | ~4.2 | Quartet | |
| -OCH₂CH₃ | ~1.3 | Triplet | |
| Ethyl 2-bromo-3-bromomethylpropionate | -CH(Br)CO | ~4.4 - 4.7 | Triplet |
| -CH(CH₂Br) | ~2.5 - 3.0 | Multiplet | |
| -CH₂Br | ~3.5 - 3.8 | Doublet | |
| -OCH₂CH₃ | ~4.2 | Quartet | |
| -OCH₂CH₃ | ~1.3 | Triplet |
Causality Behind the Shifts: The key differentiating feature lies in the signals arising from the protons on the propionate backbone. In the target molecule, the methine proton (-CH) is coupled to four neighboring protons (two on each bromomethyl group), resulting in a characteristic quintet. In contrast, for ethyl 2,3-dibromopropionate, the methine proton is adjacent to a single brominated carbon and is coupled to the two protons of the -CH₂Br group, leading to a triplet. The chemical shifts are also diagnostic; the presence of two electron-withdrawing bromine atoms on the same carbon in the hypothetical isomer 2 would significantly deshield the attached proton, pushing its chemical shift further downfield.
Carbon NMR (¹³C NMR) provides complementary information, revealing the number of unique carbon environments and their chemical nature.
Expected ¹³C NMR Data:
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| This compound | C=O | ~170 |
| -CH(CO) | ~45 - 50 | |
| -CH₂Br | ~30 - 35 (two signals) | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl 2,3-dibromopropionate | C=O | ~168 |
| -CH(Br)CO | ~40 - 45 | |
| -CH₂Br | ~30 - 35 | |
| -OCH₂CH₃ | ~62 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl 2-bromo-3-bromomethylpropionate | C=O | ~169 |
| -CH(Br)CO | ~50 - 55 | |
| -CH(CH₂Br) | ~40 - 45 | |
| -CH₂Br | ~30 - 35 | |
| -OCH₂CH₃ | ~62 | |
| -OCH₂CH₃ | ~14 |
Expertise in Interpretation: The number of signals in the 30-55 ppm range is a critical indicator. The target molecule is expected to show three distinct signals in this region (one methine and two non-equivalent bromomethyl carbons), whereas ethyl 2,3-dibromopropionate would exhibit only two.
While IR spectroscopy is less definitive for distinguishing regioisomers, it is invaluable for confirming the presence of key functional groups.[3][4]
Key IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C=O (Ester) | ~1730-1750 | Confirms the presence of the ester functionality in all isomers. |
| C-Br Stretch | ~515-690 | Indicates the presence of carbon-bromine bonds.[5] The exact position can be influenced by the local molecular environment but is often difficult to assign definitively to a specific regioisomer.[6] |
| C-O Stretch | ~1000-1300 | Characteristic of the ester group. |
Trustworthiness of the Data: The presence of a strong absorption band in the carbonyl region is a reliable marker for the ester group. The C-Br stretching vibrations fall in the fingerprint region, making them less useful for unambiguous identification without authentic reference spectra.[7]
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool.[8][9]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): All three regioisomers have the same molecular formula (C₆H₁₀Br₂O₂) and thus the same nominal molecular weight (274 g/mol ).[10] The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the two bromine atoms. The expected pattern will be three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.[11]
-
Fragmentation: While the molecular ion will be the same, the fragmentation patterns may differ, providing structural insights. For instance, the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br) would result in fragment ions that could be specific to a particular regioisomer. Analysis of these fragmentation pathways can aid in distinguishing the isomers.
Experimental Protocols: A Self-Validating System
To ensure the reliability of the spectroscopic data, the following standardized protocols are recommended.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).[12]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates prior to acquiring the sample spectrum.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography-mass spectrometry (GC-MS). GC-MS is particularly useful for separating isomeric mixtures before analysis.
-
Ionization: Use a soft ionization technique like electron ionization (EI) or chemical ionization (CI) to generate the molecular ion and characteristic fragments.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and key fragment ions.
Caption: A comprehensive workflow for spectroscopic analysis.
Conclusion
The unambiguous identification of regioisomers formed during the synthesis of this compound is a critical step in ensuring product purity and quality. While each spectroscopic technique provides valuable information, a holistic approach combining ¹H and ¹³C NMR, IR, and mass spectrometry is essential for a definitive structural assignment. By carefully analyzing the unique spectroscopic fingerprints of each potential isomer, researchers can confidently characterize their synthetic products and advance their research and development efforts.
References
- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-bromo-2-(bromomethyl)propionate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-bromo-2-(bromomethyl)propionate (CAS No. 58539-11-0). As a halogenated organic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols is critical for all researchers, scientists, and drug development professionals.
Hazard Profile and Chemical Properties: The "Why" Behind the Protocol
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of these disposal procedures. Its key properties and associated hazards dictate the stringent handling requirements.
This compound is classified as a skin, eye, and respiratory irritant.[1][2] The presence of two bromine atoms categorizes it as a halogenated organic compound , which is the single most important factor for its disposal. Halogenated wastes cannot be mixed with general organic solvent waste because they require specialized, high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[3][4][5] Improper segregation can lead to regulatory violations and significantly increased disposal costs.[5]
Table 1: Chemical & Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 58539-11-0 | [6][7] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [2][6] |
| Appearance | Colorless to Red to Green clear liquid | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| GHS Signal Word | Warning | [1][2] |
| Disposal Category | Halogenated Organic Waste |[3][4] |
The Cornerstone of Disposal: Waste Segregation
The cardinal rule for managing this compound waste is strict segregation. It must never be disposed of down the drain or mixed with non-halogenated waste streams.[3][8] The following decision-making process illustrates the correct waste stream allocation.
Caption: Waste Segregation Decision Flowchart.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the validated, step-by-step process for safely collecting and disposing of waste containing this compound.
Experimental Protocol: Waste Collection and Storage
1. Preparation and Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are in a well-ventilated area, preferably within an operating chemical fume hood.[1][3]
-
Don the following mandatory PPE:
2. Select the Appropriate Waste Container:
-
Obtain a dedicated hazardous waste container designated for "Halogenated Organic Liquids." [3][4]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene) and be free from damage or leaks.[10][11]
-
Ensure the container has a secure, leak-proof screw cap.[12][13]
3. Label the Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHRS) department.[5]
-
Clearly write the full chemical name: "Waste this compound."[8] If it is part of a mixture, list all components and their approximate percentages.[12]
4. Waste Accumulation:
-
Carefully transfer the waste into the labeled container, avoiding splashes.
-
Keep the container securely capped at all times, except when actively adding waste.[8][14] This is crucial to prevent the release of harmful vapors.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[10]
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][14] This area must be at or near the point of waste generation.[14]
-
The SAA must be under the control of laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a spill tray) to contain any potential leaks.[10][13]
-
Segregate the halogenated waste container from incompatible materials, especially acids, bases, and strong oxidizing agents.[11][12]
6. Arranging Final Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your EHRS department for waste pickup.[13][14]
Caption: Step-by-step workflow for proper disposal.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Small Spill Cleanup Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and follow institutional emergency procedures.[15]
-
Control Vapors: Ensure the fume hood is operational to manage vapors.[3]
-
Absorb: Contain and absorb the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[16][17]
-
Collect: Carefully collect the absorbed material and contaminated items (e.g., gloves, pads) using spark-proof tools.[1] Place everything into a suitable, sealable container.
-
Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHRS.[16]
-
Decontaminate: Clean the spill area with soap and water.[15]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][16]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[1][15] If skin irritation occurs, get medical help.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or if they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Waste Minimization Strategies
A core principle of modern laboratory science is to minimize hazardous waste generation.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[14]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to produce smaller volumes of waste.[14]
-
Substitution: Investigate if less hazardous, non-halogenated alternatives can be used without compromising experimental outcomes.[5]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. benchchem.com [benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-bromo-2-(bromomethyl)propionate
As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. Ethyl 3-bromo-2-(bromomethyl)propionate (CAS No. 58539-11-0) is a valuable building block in organic synthesis. However, its utility is matched by its hazardous properties, which demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of a comprehensive Personal Protective Equipment (PPE) strategy.
Hazard Assessment: The 'Why' Behind the Protocol
Effective protection begins with a thorough understanding of the risks. This compound is an organic halogenated compound that presents multiple, immediate hazards upon exposure.[1] Its classification under the Globally Harmonized System (GHS) provides the scientific basis for our PPE choices.[2]
This compound is a potent irritant to the skin, eyes, and respiratory system.[2][3][4] The presence of two bromine atoms makes it a lachrymator, a substance that causes tearing and intense eye discomfort. Therefore, every procedural step must be designed to prevent direct contact and inhalation of its vapors.
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Category | Hazard Statement | Rationale for Protection |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Requires impervious gloves and a lab coat to prevent direct skin contact and subsequent dermatitis or chemical burns.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Mandates the use of sealed chemical splash goggles at a minimum, as standard safety glasses offer insufficient protection against vapors and splashes.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Necessitates that all handling be performed within a certified chemical fume hood to control vapor exposure.[2][3] |
The Core Ensemble: Required PPE for Safe Handling
Based on the hazard assessment, a multi-layered PPE approach is required. The selection is not merely about wearing protective gear but about choosing the correct gear for the specific task and potential exposure level.
Primary Barrier: Hand and Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat is the minimum requirement to protect against incidental splashes and contact with contaminated surfaces.[5] It must be fully buttoned to cover all personal clothing.
-
Chemical-Resistant Gloves: This is a critical control point. Disposable nitrile gloves provide excellent general protection for short-term tasks and against minor splashes.[6] However, due to the halogenated nature of the compound, it is imperative to prevent breakthrough.
-
Protocol: Always double-glove when handling neat (undiluted) this compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use.[7] For extended handling, consult the glove manufacturer's compatibility charts to select a material with a longer breakthrough time, such as neoprene or butyl rubber.[8][9] Contaminated gloves must be disposed of immediately following established procedures.[4]
-
Critical Shielding: Eye and Face Protection
Given its classification as a serious eye irritant and lachrymator, eye protection is non-negotiable.[1][3]
-
Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[3][6] These create a seal around the eyes, protecting them from vapors and splashes from all angles.
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during a reaction quench or transfer under positive pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The goggles provide the primary seal, while the face shield protects the rest of the face.
Engineering Controls & Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls, not respirators.[10][11]
-
Chemical Fume Hood: All manipulations of this compound must be conducted inside a properly functioning and certified chemical fume hood.[12] This ensures that any vapors are captured at the source and not inhaled.
-
Respiratory Protection: In the rare event of an engineering control failure (e.g., fume hood malfunction) or a large-scale spill, respiratory protection is necessary. A NIOSH-approved full-face respirator with organic vapor cartridges is the appropriate choice in such emergencies.[3][13] Routine use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[7][10]
Procedural Discipline: A Step-by-Step Workflow
Preventing exposure is a matter of procedural discipline. The following workflow outlines the critical steps from preparation to cleanup. The sequence of donning and doffing PPE is designed to minimize the risk of cross-contamination.
Donning (Putting On) PPE Sequence
-
Lab Coat: Don the lab coat and ensure all buttons are fastened.
-
Inner Gloves: Put on the first pair of chemical-resistant gloves.
-
Goggles/Face Shield: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE Sequence
This sequence is critical to avoid contaminating your skin with chemicals that may be on your PPE.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it). Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in the appropriate bin for lab laundry or disposal if heavily contaminated.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
Visualization of the Safety Workflow
The following diagram illustrates the decision-making and procedural flow for safely handling this compound.
Caption: Workflow for PPE selection and chemical handling protocol.
Contingency Planning: Spills and Exposures
Even with meticulous planning, accidents can happen. A clear, pre-defined response plan is essential.
Small Spill Response (<50 mL)
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If vapors are significant, evacuate the immediate area.
-
Protect: Ensure you are wearing the full PPE ensemble described in Section 2, including double gloves and goggles.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[13] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[12]
-
Dispose: All contaminated materials, including gloves and wipes, must be placed in the designated hazardous waste container.[14]
First Aid for Exposure
Immediate action is critical to mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
End-of-Life Management: Disposal of Contaminated Materials
Proper disposal is the final step in the safety lifecycle.
-
Chemical Waste: Unused this compound and reaction waste must be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated PPE: All disposable PPE, such as gloves and absorbent pads used for cleanup, must be disposed of as solid hazardous waste.[4][14] Do not discard them in the regular trash.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations.[3] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[5]
By integrating this comprehensive understanding of hazards with disciplined, procedural execution, researchers can confidently and safely utilize this compound in their critical work.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. osha.gov [osha.gov]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

